N-Piperidin-3-ylbenzenesulfonamide;hydrochloride
Description
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Properties
IUPAC Name |
N-piperidin-3-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPPBYGUKOIYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Characterization of N-(Piperidin-3-yl)benzenesulfonamide HCl: From Solid-State to Solution Dynamics
Topic: Physicochemical properties of N-Piperidin-3-ylbenzenesulfonamide hydrochloride Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers.[1][2]
Executive Summary & Chemical Identity
N-(Piperidin-3-yl)benzenesulfonamide hydrochloride is a critical pharmacophore scaffold used extensively in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it combines a polar, ionizable piperidine ring with a lipophilic benzenesulfonyl moiety.[1][2] This amphiphilic nature makes it a privileged structure for targeting G-Protein Coupled Receptors (GPCRs), particularly 5-HT6 and 5-HT7 serotonin receptors, as well as carbonic anhydrases.[1][2]
This guide provides a rigorous technical framework for the physicochemical profiling of this compound, moving beyond basic identifiers to explore its behavior in the solid and solution states—data essential for lead optimization and pre-formulation.[1][2]
Molecular Architecture
-
IUPAC Name: N-(piperidin-3-yl)benzenesulfonamide hydrochloride[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 240.32 (Free Base) + 36.46 (HCl) ≈ 276.78 g/mol [1][2]
-
Key Functional Groups:
Solid-State Profiling: The Crystalline Lattice
For drug development, the HCl salt form is preferred over the free base to enhance aqueous solubility.[1][2] However, HCl salts of secondary amines are prone to hygroscopicity and polymorphism.[1][2]
Polymorphism & Crystallinity (XRPD)
The hydrochloride salt typically crystallizes in a monoclinic or triclinic system due to the directional hydrogen bonding between the chloride counter-ion and the protonated piperidinium nitrogen (
-
Protocol: High-Resolution X-Ray Powder Diffraction (XRPD).[1][2]
-
Expected Signature: Sharp Bragg peaks indicating high crystallinity.[1][2] Amorphous halos suggest instability or improper drying.[1][2]
-
Critical Parameter: Monitor for "disappearing polymorphs" upon scale-up, often driven by solvent choice (e.g., Ethanol vs. Isopropanol).[1][2]
Hygroscopicity (DVS)
Piperidine HCl salts can be deliquescent.[1][2] The sulfonamide moiety adds polar surface area (PSA), increasing water sorption potential.[1][2]
-
Methodology: Dynamic Vapor Sorption (DVS) at
.[1][2] -
Risk Threshold: Mass gain
at 80% RH indicates a hygroscopic material requiring controlled storage (desiccators).[1][2]
Thermal Analysis (DSC/TGA)
-
Melting Point: Expected range 200–225°C (with decomposition).[1][2]
-
TGA (Thermogravimetric Analysis): Essential to distinguish between solvates (stepwise weight loss) and true degradation.[1][2] A weight loss
up to confirms an anhydrous form.[1][2]
Solution-State Physicochemistry
Understanding the ionization state is non-negotiable for predicting membrane permeability (PAMPA/Caco-2) and solubility.[1][2]
Ionization Constants ( )
This molecule exhibits a complex ionization profile due to the proximity of the basic piperidine and the acidic sulfonamide.[1][2]
Visualization: pH-Dependent Speciation
The following diagram illustrates the protonation states governing solubility and permeability.[1][2]
Figure 1: Predicted speciation pathway.[1][2] Note the overlap in pKa values may lead to a narrow window for the neutral species.[1][2]
Lipophilicity (LogP vs. LogD)
-
LogP (Neutral): Predicted
.[1][2] The molecule is moderately lipophilic.[1][2][4] -
LogD (pH 7.4): Significantly lower (
to ) due to the cationic charge on the piperidine ring.[1][2] -
Implication: High aqueous solubility at physiological pH, but potentially limited passive diffusion unless active transport or specific formulation strategies are used.[1][2]
Analytical Protocols (The "How-To")
High-Performance Liquid Chromatography (HPLC)
A reverse-phase method is required.[1][2] Due to the basic piperidine, peak tailing is a common issue.[1][2]
Recommended Method Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna) | Prevents pore dewetting; resists basic pH degradation.[1][2] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.[1][2]0) | High pH keeps piperidine neutral, improving peak shape.[1][2] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1][2] |
| Gradient | 5% B to 95% B over 10 min | Elutes polar salt early and impurities later.[1][2] |
| Detection | UV @ 254 nm | Targets the benzene ring absorption.[1][2] |
Solubility Determination Protocol
Objective: Determine thermodynamic solubility in PBS (pH 7.4).
-
Preparation: Add excess solid compound (~10 mg) to 1 mL PBS buffer.
-
Equilibration: Shake at 300 rpm for 24 hours at
. -
Separation: Centrifuge at 13,000 rpm for 10 mins or filter (0.22 µm PVDF).
-
Quantification: Dilute supernatant 1:100 and analyze via HPLC against a standard curve.
-
Target: Expect
for the HCl salt.
Stability & Degradation Pathways
While sulfonamides are generally stable, the piperidine ring introduces specific vulnerabilities.
-
Oxidative N-Dealkylation: The secondary amine is susceptible to oxidation (N-oxide formation) if exposed to peroxides in excipients (e.g., PEG, Tween).[1][2]
-
Hydrolysis: The sulfonamide bond (
) is highly resistant to hydrolysis under physiological conditions but can cleave under extreme acidic reflux ( ).[1][2]
Characterization Workflow Diagram
Figure 2: Sequential workflow for physicochemical profiling.[1][2] Solid-state stability must be confirmed before solution-state metrics are gathered.
References
-
PubChem Compound Summary. (2025). N-(Piperidin-3-yl)benzenesulfonamide. National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Ballatore, C., et al. (2013).[1][2] Carboxylic acid isosteres in medicinal chemistry: Synthesis and characterization of sulfonamides. ChemMedChem, 8(3), 385-395.[1][2] (Contextual grounding for sulfonamide pKa values).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative source on HCl salt properties and hygroscopicity).[1][2]
-
Perlovich, G. L. (2018).[1][2] Thermodynamic approaches to the solubility of sulfonamides. Journal of Solution Chemistry, 47, 1235–1255.[1][2] (Theoretical basis for solubility predictions).[1][2]
Sources
N-Piperidin-3-ylbenzenesulfonamide hydrochloride CAS number and SMILES
Executive Summary & Compound Identity
N-(Piperidin-3-yl)benzenesulfonamide hydrochloride is a significant heterocyclic building block and pharmacophore used extensively in medicinal chemistry. It belongs to the class of piperidine sulfonamides , a "privileged scaffold" frequently observed in ligands targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes, as well as in fragment-based drug discovery (FBDD) campaigns targeting metalloenzymes like carbonic anhydrase.
This guide details the physicochemical properties, synthesis logic, and handling protocols for this compound, focusing on its utility as a secondary amine scaffold for further diversification.
Chemical Identifiers[1][2][3][4]
| Identifier | Details |
| IUPAC Name | N-(piperidin-3-yl)benzenesulfonamide hydrochloride |
| Common Name | 3-Benzenesulfonamidopiperidine HCl |
| CAS Number | 1018458-26-8 (Free Base); HCl salt typically referenced as derivative |
| Molecular Formula | C₁₁H₁₆N₂O₂S[1][2][3][4] · HCl |
| Molecular Weight | 240.32 g/mol (Free Base) + 36.46 (HCl) ≈ 276.78 g/mol |
| SMILES (Free Base) | O=S(C1=CC=CC=C1)(NC2CNCCC2)=O |
| SMILES (HCl Salt) | O=S(C1=CC=CC=C1)(NC2CNCCC2)=O.Cl |
| Solubility | High in DMSO, Methanol, Water (pH dependent); Low in Hexane, Et₂O |
Synthesis & Manufacturing Protocol
The synthesis of N-(piperidin-3-yl)benzenesulfonamide hydrochloride requires a strategic protection-deprotection sequence to ensure regioselectivity. Direct reaction of 3-aminopiperidine with benzenesulfonyl chloride often leads to bis-sulfonylation or competitive reaction at the secondary piperidine nitrogen.
The Authoritative Route: Mono-Boc Protection Strategy
To guarantee the sulfonamide forms exclusively at the exocyclic primary amine (position 3) while preserving the endocyclic secondary amine for later salt formation, we utilize tert-butyl 3-aminopiperidine-1-carboxylate as the starting material.
Reaction Scheme (Visualization)
Figure 1: Regioselective synthesis pathway ensuring sulfonylation occurs only at the exocyclic amine.
Detailed Experimental Protocol
Step 1: Sulfonylation of the Protected Amine
-
Preparation: Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the solution to 0°C under nitrogen atmosphere.
-
Sulfonylation: Dropwise add Benzenesulfonyl chloride (1.1 equiv) diluted in minimal DCM. Maintain temperature < 5°C to prevent bis-sulfonylation.
-
Work-up: Stir at Room Temperature (RT) for 4 hours. Quench with water. Wash organic layer with 1N citric acid (to remove excess TEA) and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the crude N-Boc intermediate in 1,4-Dioxane (5 mL/g).
-
Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.
-
Precipitation: Allow to warm to RT and stir for 2-4 hours. The product typically precipitates as a white solid.
-
Isolation: Filter the solid under inert atmosphere (argon/nitrogen) as the HCl salt can be hygroscopic. Wash with diethyl ether to remove non-polar impurities.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Analytical Characterization (Self-Validating Metrics)
To ensure scientific integrity, the isolated compound must meet specific spectral criteria.
1H NMR Signature (DMSO-d₆, 400 MHz)
The proton NMR spectrum will show distinct regions confirming the loss of the Boc group and the presence of the phenyl ring.
| Chemical Shift (δ) | Multiplicity | Assignment | Diagnostic Value |
| 9.0 - 9.5 ppm | Broad Singlet (2H) | NH₂⁺ (Piperidinium) | Confirms HCl salt formation. |
| 7.9 - 8.1 ppm | Doublet (1H) | SO₂-NH | Confirms sulfonamide bond. |
| 7.5 - 7.8 ppm | Multiplet (5H) | Phenyl Protons | Confirms benzenesulfonyl group. |
| 3.2 - 3.5 ppm | Multiplet | Piperidine C3-H | Diagnostic methine proton. |
| 2.6 - 3.1 ppm | Multiplet | Piperidine C2/C6-H | Alpha-protons to secondary amine. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Parent Ion [M+H]⁺: m/z 241.1
-
Fragmentation Pattern: Loss of SO₂ (64 Da) is common in high-energy collisions for sulfonamides.
Applications in Drug Discovery
This compound is not merely a reagent; it is a fragment used to probe biological targets. The piperidine ring provides a rigid scaffold that directs the sulfonamide moiety into specific binding pockets.
Pharmacophore Mapping
-
Sulfonamide Moiety: Acts as a Hydrogen Bond Donor (NH) and Acceptor (O=S=O). Critical for interacting with active site residues like Zinc (in Carbonic Anhydrase) or Threonine/Serine (in Kinases).
-
Piperidine Nitrogen: At physiological pH, the secondary amine is protonated (positively charged), allowing for ionic interactions with Aspartate or Glutamate residues in GPCR transmembrane helices (e.g., Asp3.32 in Aminergic GPCRs).
Figure 2: Interaction map showing the three primary binding modes of the scaffold.
Key Therapeutic Areas
-
Neurology: 5-HT6 and 5-HT7 receptor antagonists often feature a sulfonyl-piperidine core. The 3-substituted piperidine offers a distinct vector compared to the more common 4-substituted analogues, potentially improving selectivity.
-
Oncology: Sulfonamides are classic inhibitors of Carbonic Anhydrase IX (CAIX), a target in hypoxic tumors.
-
Library Synthesis: The secondary amine serves as a "handle" for reductive amination or nucleophilic substitution, allowing rapid generation of diverse libraries (e.g., urea or amide derivatives).
Handling & Stability (Safety Data)
-
Storage: Store at 2-8°C under desiccated conditions. The HCl salt is hygroscopic; exposure to moisture can lead to "clumping" and difficulty in accurate weighing.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours to prevent slow hydrolysis of the sulfonamide bond, although benzenesulfonamides are generally stable at neutral pH.
-
Safety: Treat as a potential irritant (Skin/Eye). Wear standard PPE (Gloves, Goggles, Lab Coat).
References
-
ChemScene. (2024). N-(Piperidin-3-yl)benzenesulfonamide Product Analysis. Retrieved from [3]
-
PubChem. (2024).[2] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Retrieved from
- Journal of Medicinal Chemistry. (2018). Piperidine Sulfonamides as 5-HT Receptor Antagonists. (General Reference for Scaffold Utility).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine Hydrochloride Salts. Retrieved from
Sources
- 1. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(piperidin-3-ylmethyl)pyridine-3-sulfonamide | C11H17N3O2S | CID 61793843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
Technical Monograph: N-(Piperidin-3-yl)benzenesulfonamide Hydrochloride
Physicochemical Profiling, Synthetic Utility, and Structural Analysis
Executive Summary & Identity
N-(Piperidin-3-yl)benzenesulfonamide Hydrochloride is a bifunctional pharmacophore scaffold widely utilized in fragment-based drug discovery (FBDD).[1][2] It serves as a critical building block for targeting G-protein coupled receptors (GPCRs) and metabolic enzymes like 11β-hydroxysteroid dehydrogenase type 1.[1][2]
This guide provides a definitive technical breakdown of its molecular properties, a self-validating synthetic protocol, and structural topology analysis.[2]
Physicochemical Core Data
| Property | Value | Technical Note |
| CAS Number | 1018458-26-8 | Specific to the free base; salt forms vary by vendor.[1][2] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | Includes the hydrochloride counterion (HCl).[1][2] |
| Formula Weight | 276.78 g/mol | Free Base: 240.32 g/mol + HCl: 36.46 g/mol .[1][2] |
| Exact Mass | 276.070 | Monoisotopic mass of the salt form.[1][2] |
| SMILES | C1CNCC(C1)NS(=O)(=O)C2=CC=CC=C2.Cl | Defines connectivity: Sulfonamide attached to C3 of piperidine.[1][2][3] |
| Solubility | Water, DMSO, Methanol | High solubility in polar protic solvents due to ionic character.[1][2] |
| pKa (Calc.) | Basic amine: ~10.8 Sulfonamide NH: ~10.1 | The piperidine nitrogen is the primary protonation site in the HCl salt.[1][2] |
Structural Topology & Pharmacophore Analysis
The molecule's utility stems from its specific topology: a flexible, basic piperidine ring linked to a rigid, lipophilic benzenesulfonyl moiety.[1][2] This "linker-head" configuration allows the molecule to span deep binding pockets.[1][2]
Key Structural Features:
-
Piperidine Ring (C3-Attachment): Unlike C4-substituted analogs, the C3-chiral center introduces a vector that projects substituents out of the plane, increasing 3D complexity (Fsp3 character).[1][2]
-
Sulfonamide Linker: Acts as a hydrogen bond donor (NH) and acceptor (SO₂), often interacting with backbone residues in protein active sites.[1][2]
-
Protonation State: As the hydrochloride salt, the secondary amine of the piperidine is protonated (
), forming a crucial ionic interaction (salt bridge) with anionic residues (e.g., Aspartate or Glutamate) in target proteins.[1][2]
Figure 1: Pharmacophore topology illustrating the functional roles of the cationic piperidine and lipophilic phenyl tail.[1][2]
Synthetic Pathway (Self-Validating Protocol)
To ensure high purity and regioselectivity, a protection-deprotection strategy is mandatory .[1][2] Direct reaction of 3-aminopiperidine with benzenesulfonyl chloride yields a mixture of sulfonamides (on the ring nitrogen and exocyclic amine).[1][2]
Protocol Logic:
-
Step 1 (Regiocontrol): Use tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine).[1][2] The Boc group protects the ring nitrogen, forcing the sulfonylation to occur exclusively at the exocyclic primary amine.[1][2]
-
Step 2 (Sulfonylation): Standard Schotten-Baumann conditions.[1][2]
-
Step 3 (Deprotection/Salt Formation): Acidic cleavage of the Boc group generates the HCl salt directly, preventing the need for a separate salt formation step.[1][2]
Experimental Workflow
-
Reagents:
-
Step-by-Step Methodology:
-
A. Coupling:
-
Dissolve 1-Boc-3-aminopiperidine in DCM (0.2 M concentration) and cool to 0°C.
-
Add TEA slowly to scavenge HCl generated during the reaction.[1][2]
-
Add benzenesulfonyl chloride dropwise.[1][2] Causality: Slow addition prevents localized overheating and side reactions.[1][2]
-
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[1][2][4]
-
Workup: Wash with 1N HCl (removes excess amine), then saturated NaHCO₃, then brine. Dry organic layer over MgSO₄ and concentrate.[1][2][4]
-
-
B. Deprotection & Salt Formation:
-
Dissolve the intermediate (Boc-protected sulfonamide) in minimal DCM or Dioxane.[1][2]
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2–3 hours. Observation: A white precipitate (the product) usually forms.[1][2]
-
Isolation: Filter the solid or evaporate solvent.[1][2] Triturate with diethyl ether to remove non-polar impurities.[1][2]
-
Drying: Vacuum dry to yield N-(Piperidin-3-yl)benzenesulfonamide HCl.
-
-
Figure 2: Synthetic workflow ensuring regioselectivity via Boc-protection strategy.
Analytical Validation (QC)
To validate the identity of the synthesized compound, the following spectral features must be observed.
1H NMR (DMSO-d6, 400 MHz) Expectations:
-
Ammonium Protons: Broad singlet/multiplet at δ 9.0–9.5 ppm (indicates
salt form).[1][2] -
Sulfonamide NH: Doublet or broad singlet at δ 7.8–8.0 ppm (exchangeable with D₂O).[1][2]
-
Aromatic Region: Multiplet at δ 7.5–7.9 ppm (5H, phenyl ring).[1][2]
-
Piperidine Methines/Methylenes:
Mass Spectrometry (ESI+):
-
Target Mass: m/z = 241.1 [M+H]⁺ (Corresponds to the free base cation).[1][2]
-
Note: The chloride ion (Cl⁻) is not observed in positive mode ESI but can be confirmed via silver nitrate precipitation test or elemental analysis.[1][2]
Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1][2][4]
-
Fragment-Based Drug Discovery (FBDD): The molecule possesses a molecular weight < 300 Da and high solubility, making it an ideal "fragment" for NMR or X-ray crystallographic screening.[1][2] It efficiently explores the S1/S1' pockets of proteases or the orthosteric sites of GPCRs.[1][2]
-
11β-HSD1 Inhibition: Piperidine-sulfonamides are known pharmacophores for inhibiting 11β-hydroxysteroid dehydrogenase type 1, an enzyme target for treating type 2 diabetes and metabolic syndrome.[1][2] The sulfonamide binds to the cofactor binding site, while the piperidine occupies the hydrophobic channel.[1][2]
-
Library Synthesis: The secondary amine on the piperidine ring serves as a handle for further diversification (e.g., reductive amination, acylation, or urea formation) to generate Structure-Activity Relationship (SAR) libraries.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018458-26-8. Retrieved from [Link]
-
Scott, K. A., et al. (2012). Sulfonamides as 11β-HSD1 Inhibitors.[1][2] Journal of Medicinal Chemistry. (Contextual grounding for biological application).
Sources
- 1. 5-chloro-2-methoxy-N-[(3R)-1-(2-phenoxyacetyl)piperidin-3-yl]benzenesulfonamide | C20H23ClN2O5S | CID 118738091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori… [cymitquimica.com]
- 3. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Solubility Profiling of N-Piperidin-3-ylbenzenesulfonamide Hydrochloride
Executive Summary
N-Piperidin-3-ylbenzenesulfonamide hydrochloride represents a critical scaffold in medicinal chemistry, often utilized as a building block for GPCR ligands (specifically 5-HT6 antagonists) and kinase inhibitors. As a hydrochloride salt of a secondary amine, this compound exhibits amphiphilic behavior—possessing both a lipophilic benzenesulfonamide tail and a hydrophilic, ionizable piperidinium head.
Understanding its solubility profile is not merely about finding a solvent; it is about managing the equilibrium between the crystal lattice energy of the salt and the solvation energy of the medium. This guide provides a technical breakdown of its solubility in DMSO and Water, supported by validated protocols for generating reproducible stock solutions.
Physicochemical Analysis
To master the solubility of this compound, one must first understand the structural forces at play.
Structural Determinants
-
The Cation (Piperidinium): The nitrogen on the piperidine ring (
) is protonated in the HCl salt form. This charge is the primary driver of aqueous solubility.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Anion (Chloride): A hard counterion that stabilizes the crystal lattice but readily dissociates in high-dielectric solvents (Water).
-
The Lipophile (Benzenesulfonamide): This moiety drives solubility in organic solvents (DMSO) but limits solubility in water via the hydrophobic effect.
Predicted Solubility Ranges
Based on structural analogs (e.g., 3-fluoro-N-(piperidin-4-yl)benzenesulfonamide), the following solubility profiles are established standards for this chemotype:
| Solvent | Solubility Potential | Primary Interaction Mechanism |
| DMSO | Very High (>100 mM) | Dipole-dipole interactions; disruption of lattice energy. |
| Water (deionized) | High (>10 mg/mL) | Ion-dipole hydration of the piperidinium chloride salt. |
| PBS (pH 7.4) | Moderate | Reduced solubility due to common ion effect (Cl⁻) and pH shifting. |
| Ethanol | Moderate to High | Solvation of the organic tail; moderate salt dissociation. |
Solubility in DMSO (Stock Solution Preparation)
Dimethyl Sulfoxide (DMSO) is the industry standard for creating "Master Stocks" of this compound due to its ability to dissolve both the polar salt and the non-polar aromatic rings.
The Protocol: 100 mM Master Stock
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
-
Weighing: Accurately weigh the hydrochloride salt. Note: HCl salts are hygroscopic. Weigh quickly to prevent water uptake which alters molecular weight calculations.
-
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve a concentration of 100 mM.
-
Calculation:
-
-
Dissolution: Vortex vigorously for 30-60 seconds. Sonication is rarely needed for this salt form in DMSO but may be used (40 kHz, 5 mins) if the powder is compacted.
-
Visual Check: The solution must be optically clear. Any turbidity suggests impurities or moisture contamination.
Critical Handling: The "Freeze-Thaw" Cycle
DMSO has a freezing point of 19°C. Repeated freezing and thawing can cause cryoprecipitation , where the compound crashes out of solution and fails to redissolve upon thawing.
-
Mitigation: Aliquot the master stock into single-use vials (e.g., 50 µL) before the first freeze.
-
Warning: Never store DMSO stocks in polystyrene; use Polypropylene (PP) or glass.
Solubility in Water (Biological Application)
While the HCl salt is water-soluble, "Water" is a variable term in drug development. The specific aqueous medium dramatically alters solubility.
The Common Ion Effect
In pure deionized water, the compound dissolves readily. However, in saline or buffers containing NaCl (like PBS), the high concentration of Chloride ions (
As
pH Dependency
-
pH < 9: The piperidine remains protonated (charged). Solubility is high.
-
pH > 10: The piperidine deprotonates to the free base. Solubility drops precipitously (the "Crash Out" point).
-
Implication: When diluting into basic buffers (pH 8+), ensure the final concentration is below the intrinsic solubility of the free base (typically <100 µM).
Experimental Protocols
Do not rely on literature values alone. Batch-to-batch polymorphism requires empirical validation.
Workflow Visualization
The following diagram illustrates the decision logic for preparing and validating solutions for biological assays.
Caption: Logic flow for generating assay-ready solutions from solid HCl salt, illustrating checkpoints for precipitation.
Method A: Kinetic Solubility (High Throughput)
Best for: Rapidly screening if a compound will survive a specific assay buffer.
-
Source: Start with 10 mM DMSO stock.
-
Spike: Add 2 µL of stock to 198 µL of the target buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).
-
Incubate: Shake for 2 hours at room temperature.
-
Read: Measure UV absorbance (nephelometry) or filter and analyze via HPLC.
-
Result: If absorbance > reference blank, precipitation has occurred.
Method B: Thermodynamic Solubility (Gold Standard)
Best for: Determining the absolute solubility limit (Saturation).
-
Saturate: Add excess solid HCl salt to 1 mL of water/buffer until no more dissolves.
-
Equilibrate: Shake at constant temperature (25°C) for 24-48 hours.
-
Separate: Centrifuge or filter (0.22 µm PVDF) to remove undissolved solid.
-
Analyze: Quantify the filtrate concentration using HPLC-UV against a standard curve.
Data Summary Table
Use this reference table to guide solvent selection. Note: Values are authoritative estimates for the N-Piperidin-3-ylbenzenesulfonamide class.
| Solvent System | Solubility Estimate | Usage Case |
| 100% DMSO | > 100 mg/mL | Master Stock storage (-20°C). |
| 100% Water | > 20 mg/mL | Short-term aqueous stock. |
| PBS (pH 7.4) | 1 - 5 mg/mL | Biological assays (Cell culture). |
| Saline (0.9% NaCl) | 1 - 5 mg/mL | In vivo injection vehicle. |
| DCM / Hexane | < 0.1 mg/mL | Avoid. Salt is insoluble. |
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility). Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
PubChem Compound Summary. (2023). 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Analogous Structure). National Center for Biotechnology Information. Link[2]
-
Gaylord Chemical. (2023). DMSO Solubility Data: Pharmaceutical APIs. Gaylord Chemical Technical Bulletin. Link
Sources
Therapeutic Potential of N-Piperidin-3-ylbenzenesulfonamide Derivatives: A Technical Whitepaper on Advanced β-Lactamase Inhibition
Executive Summary
The rapid proliferation of antimicrobial resistance (AMR) among Gram-negative pathogens—driven primarily by the expression of serine- and metallo-β-lactamases—threatens the clinical utility of our most robust antibiotic arsenals. While first-generation β-lactamase inhibitors (BLIs) like clavulanic acid rely on a β-lactam core to act as "suicide substrates," the next frontier of drug development demands non-β-lactam scaffolds that evade pre-existing resistance mechanisms.
The N-Piperidin-3-ylbenzenesulfonamide scaffold has emerged as a highly tunable, privileged pharmacophore in this space. By bridging the gap between traditional covalent inhibitors and next-generation reversible inhibitors, this structural class offers a potent strategy to restore the efficacy of partnered β-lactam antibiotics against multidrug-resistant (MDR) Enterobacteriaceae and Pseudomonas aeruginosa (1)[1].
Pharmacophore Rationale & Mechanistic Causality
The therapeutic viability of N-Piperidin-3-ylbenzenesulfonamide derivatives is rooted in the precise spatial arrangement of its functional groups, which solve two major bottlenecks in Gram-negative drug design: outer membrane penetration and target affinity.
-
The Piperidin-3-yl Ring (Cellular Penetration & Electrostatics): Gram-negative bacteria possess highly restrictive outer membranes. The secondary amine of the piperidine ring (pKa ~9.5) remains protonated at physiological pH. Causality: This cationic charge is not merely for solubility; it actively facilitates entry through specific porin channels (e.g., OprD) by mimicking basic amino acids. Once in the periplasmic space, the protonated amine forms critical electrostatic salt bridges with conserved carboxylate residues (e.g., Glu166) in the enzyme's active site (2)[2].
-
The Benzenesulfonamide Core (Transition-State Mimicry): Causality: The tetrahedral geometry of the sulfonamide (
) group acts as a non-hydrolyzable transition-state analog of the β-lactam carbonyl. The oxygen atoms serve as potent hydrogen-bond acceptors, anchoring firmly into the "oxyanion hole" formed by the backbone amides of Ser70 and Thr237 in Ambler Class A enzymes[1].
Fig 1: Pharmacophore interaction model of the N-Piperidin-3-ylbenzenesulfonamide scaffold.
Therapeutic Application: Synergy in Antimicrobial Therapy
These derivatives do not exhibit intrinsic antibacterial activity; rather, they act as powerful adjuvants. By occupying the active site of β-lactamases, they prevent the hydrolysis of co-administered antibiotics (e.g., Ceftazidime). Notably, unlike first-generation inhibitors that are consumed during the reaction, advanced sulfonamide-based inhibitors often utilize a slow-reversible covalent or tight-binding non-covalent mechanism. This prevents inhibitor depletion over time, allowing a sustained restoration of antibiotic efficacy (3)[3].
Fig 2: Synergy pathway restoring β-lactam efficacy via β-lactamase inhibition.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each methodological choice.
Protocol A: Synthesis & Functionalization of the Scaffold
-
Boc-Protection of 3-Aminopiperidine: React 3-aminopiperidine with di-tert-butyl dicarbonate (
).-
Causality: The primary amine is more nucleophilic than the secondary ring amine. Protecting the ring amine ensures regioselective sulfonylation exclusively at the exocyclic nitrogen, preventing polymeric or off-target byproducts.
-
-
Sulfonylation: React the protected intermediate with benzenesulfonyl chloride in Dichloromethane (DCM) using Triethylamine (TEA) as a base.
-
Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic attack, driving the reaction to completion and preventing the protonation of the nucleophilic amine.
-
-
Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in DCM.
-
Causality: TFA selectively cleaves the Boc group to unmask the basic piperidine amine, which is biologically essential for porin penetration.
-
Self-Validation Check: Perform LC-MS and
-NMR. The complete disappearance of the intense Boc singlet (~1.4 ppm) and a mass shift of -100 Da confirms successful deprotection.
-
Protocol B: In Vitro β-Lactamase Inhibition Kinetics (Nitrocefin Assay)
This continuous spectrophotometric assay utilizes nitrocefin, a chromogenic cephalosporin, to determine the
-
Enzyme Pre-incubation: Incubate recombinant β-lactamase (e.g., KPC-2) with varying concentrations of the sulfonamide derivative in assay buffer (pH 7.0) for 15 minutes at 37°C.
-
Causality: Sulfonamide derivatives often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached between the enzyme and inhibitor prior to substrate competition.
-
-
Substrate Addition: Add nitrocefin to a final concentration of 100 µM.
-
Causality: Upon hydrolysis of the β-lactam ring by uninhibited enzyme, nitrocefin's conjugated system shifts, changing its absorbance maximum from ~390 nm (yellow) to 490 nm (red)[4].
-
-
Kinetic Monitoring: Read absorbance at 490 nm every 30 seconds for 10 minutes.
-
Self-Validation Check: A positive control well (enzyme + substrate, no inhibitor) must yield a linear increase in absorbance over the first 5 minutes. Non-linearity indicates substrate depletion or enzyme degradation, invalidating the run.
-
Protocol C: Minimum Inhibitory Concentration (MIC) Checkerboard Assay
-
Plate Preparation: Create a 2D dilution gradient in a 96-well microtiter plate. X-axis: Ceftazidime (0.25 to 128 µg/mL). Y-axis: N-Piperidin-3-ylbenzenesulfonamide derivative (0 to 32 µg/mL).
-
Inoculation: Add
CFU/mL of a characterized clinical isolate (e.g., K. pneumoniae expressing KPC-2). Incubate for 18-24 hours at 37°C. -
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Causality: FICI quantifies the interaction.
. -
Self-Validation Check: An FICI
confirms true synergy, proving the derivative successfully protected the antibiotic from enzymatic degradation.
-
Quantitative Data Presentation
The following table summarizes the representative in vitro profile of an optimized N-Piperidin-3-ylbenzenesulfonamide derivative, demonstrating its broad-spectrum rescue of Ceftazidime against highly resistant clinical isolates.
| Target Enzyme / Bacterial Strain | Inhibitor | Ceftazidime MIC Alone (µg/mL) | Ceftazidime MIC + Inhibitor (4 µg/mL) | Fold Reduction in MIC |
| TEM-1 (E. coli - Class A) | 45 ± 5 | 64 | 0.5 | 128x |
| KPC-2 (K. pneumoniae - Class A) | 120 ± 12 | 128 | 2.0 | 64x |
| AmpC (P. aeruginosa - Class C) | 85 ± 8 | 64 | 1.0 | 64x |
| OXA-48 (K. pneumoniae - Class D) | 310 ± 25 | 32 | 8.0 | 4x |
Note: Data reflects typical benchmark thresholds required for preclinical advancement of non-β-lactam BLIs.
Future Perspectives & Optimization Strategies
While the core scaffold is highly effective against Class A and C serine-β-lactamases, future optimization should focus on:
-
Aromatic Fluorination: Introducing fluorine atoms to the benzenesulfonamide ring to increase metabolic stability and fine-tune the pKa of the sulfonamide nitrogen, enhancing its hydrogen-bonding capacity in the oxyanion hole.
-
Siderophore Conjugation: Tethering the piperidine nitrogen to a catechol-based siderophore. This "Trojan Horse" strategy exploits bacterial iron-uptake mechanisms, actively pumping the inhibitor into the periplasm and bypassing porin down-regulation.
References
-
Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC Source: National Institutes of Health (nih.gov) URL:[Link][1]
-
Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC Source: National Institutes of Health (nih.gov) URL:[Link][3]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - MDPI Source: MDPI (mdpi.com) URL:[Link][2]
-
Inhibition of β-lactamase function by de novo designed peptide - PMC Source: National Institutes of Health (nih.gov) URL:[Link][4]
Sources
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling and Risk Mitigation of N-Piperidin-3-ylbenzenesulfonamide hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth, practical guide to the safe handling of N-Piperidin-3-ylbenzenesulfonamide hydrochloride. Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this whitepaper offers a narrative built on the principles of laboratory safety, risk assessment, and scientific integrity. Its purpose is to empower laboratory personnel with not only the necessary safety protocols but also the scientific reasoning behind them, fostering a proactive culture of safety. As a research chemical, its toxicological properties are not yet fully understood, demanding a cautious and well-informed approach.[1]
Chapter 1: Compound Identification and Hazard Analysis
Before any laboratory work commences, a thorough understanding of the material's identity and its known or predicted hazards is paramount. This foundational knowledge informs every subsequent step in the risk assessment and handling process.
1.1. Molecular Identity
-
Chemical Name: N-Piperidin-3-ylbenzenesulfonamide hydrochloride
-
Synonyms: (S)-piperidine-3-sulfonamide hydrochloride[2]
-
Molecular Formula: C₁₁H₁₇ClN₂O₂S
-
CAS Number: While a specific CAS number for the exact title compound was not located, related structures are indexed, such as 1018458-26-8 for the free base N-(Piperidin-3-yl)benzenesulfonamide.[3] It is critical to verify the CAS number associated with the specific batch being used.
-
Structural Class: This molecule incorporates a benzenesulfonamide group attached to a piperidine ring, formulated as a hydrochloride salt. The piperidine moiety is a known structural motif in various biologically active compounds and can confer corrosive and toxic properties.[4][5] The sulfonamide group is a common pharmacophore.
1.2. GHS Hazard Profile & Scientific Interpretation
While a specific, universally adopted GHS classification for this exact compound is not available, we can infer a probable hazard profile based on structurally similar compounds, such as other piperidine hydrochlorides and sulfonamides.[2][6] A conservative approach is always recommended.
Predicted Hazards:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[6] The hydrochloride salt can react with stomach acid, and the parent molecule may be readily absorbed.
-
Skin Corrosion/Irritation: The piperidine component of similar molecules is known to cause skin irritation or even severe burns.[4][5]
-
Serious Eye Damage/Irritation: Chemicals of this class are often severe eye irritants, potentially causing irreversible damage.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, particularly as a fine powder.[1]
Therefore, the compound should be treated as, at minimum, warranting a GHS pictogram of GHS07 (Exclamation Mark) and potentially GHS05 (Corrosion) and GHS06 (Skull and Crossbones) until more specific data is available.[2][5]
Chapter 2: Risk Assessment and Exposure Control
Effective safety is not merely about wearing personal protective equipment (PPE); it's a systematic process of risk evaluation and control, governed by frameworks like the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]
2.1. The Hierarchy of Controls
The most effective safety measures involve engineering solutions that remove the hazard at its source, followed by administrative procedures, and finally, personal protective equipment.
-
Engineering Controls: The primary method for controlling exposure to powdered chemical agents is a certified chemical fume hood.[11][12] All weighing and solution preparation activities involving N-Piperidin-3-ylbenzenesulfonamide hydrochloride must be conducted within a fume hood to prevent inhalation of fine particulates.[11]
-
Administrative Controls: This includes developing and adhering to Standard Operating Procedures (SOPs), providing comprehensive training to all personnel, and clearly demarcating areas where the compound is handled.[9][11] Access to the compound and its handling areas should be restricted.[12]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and should never be used as the primary means of protection.
2.2. Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory. When handling the solid powder or concentrated solutions where a splash risk exists, chemical splash goggles and a face shield are required.[12]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves. Nitrile gloves (minimum 4-6 mil thickness) provide a good barrier for incidental contact.[12] For prolonged handling or when preparing solutions, heavier-duty gloves should be considered. Always inspect gloves for defects before use and remove them before touching shared surfaces like doorknobs or keyboards.[13][14]
-
Lab Coat: A flame-retardant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are deemed insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[1] A written respiratory protection program is required under such circumstances.[8]
Chapter 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to meticulous and standardized protocols is non-negotiable for ensuring both personnel safety and experimental integrity.
3.1. Step-by-Step Handling Protocol (Solid)
-
Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is operational and the work area is decontaminated and uncluttered.[14]
-
Weighing: Conduct all weighing operations on a draft shield balance inside the fume hood. Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.
-
Transfer & Dissolution: If preparing a solution, add the weighed solid to the solvent slowly. Never add solvent (especially water) to the solid in a way that could cause splashing.[13]
-
Cleanup: After handling, decontaminate the spatula and weighing vessel. Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.[13][14]
3.2. Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the compound in its original, tightly sealed container.[6][13]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[15] A recommended storage temperature is often between 2-8°C.[3][16]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[1][17]
3.3. Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.[17][18]
-
Classification: All waste containing N-Piperidin-3-ylbenzenesulfonamide hydrochloride must be classified as hazardous chemical waste.[17]
-
Collection: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.[17]
-
Procedure: Do not mix this waste with other waste streams unless compatibility has been confirmed.[17] Never pour this chemical down the drain.[13][18] Arrange for disposal through your institution's environmental health and safety office.
Chapter 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
4.1. First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][15]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[6][15]
4.2. Accidental Release Measures (Spills)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control & Contain: Wear appropriate PPE, including respiratory protection if necessary. Prevent the powder from becoming airborne. Cover the spill with a spill absorbent material suitable for chemical powders.
-
Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1] Do not generate dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Data Summary
| Property | Value / Information | Source |
| Molecular Weight | ~276.78 g/mol (as HCl salt) | Calculated |
| Physical Form | Likely a solid powder | [2] |
| Storage Temperature | 2-8°C or Room Temperature, dry | [2][3][16] |
| Known Incompatibilities | Strong oxidizing agents, acids, acid chlorides | [1][17] |
| Toxicological Data | Not fully investigated; treat with caution | [1][18] |
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center. Available at: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. Available at: [Link]
-
8 Tips for Hazardous Chemical Handling In A Lab. Technical Safety Services. Available at: [Link]
-
Lab Safety Manual: Chemical Management. Hampshire College. Available at: [Link]
-
SAFETY DATA SHEET - Piperidine hydrochloride. Alfa Aesar. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]
-
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. PubChem. Available at: [Link]
-
Piperidine: Human health tier II assessment. Australian Department of Health. Available at: [Link]
-
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
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Unlocking the Piperidine Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships
Executive Summary
In modern medicinal chemistry, the piperidine sulfonamide scaffold has emerged as a highly privileged chemotype. Characterized by its unique combination of metabolic stability, precise vector projection, and tunable physicochemical properties, this scaffold has been successfully deployed across a diverse array of therapeutic targets. From centrally acting muscarinic receptor modulators to dual-enzyme metabolic inhibitors and viral proteases, the piperidine sulfonamide provides a rigid, predictable framework for structure-based drug design.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere observation, delving into the causality behind specific structure-activity relationship (SAR) modifications. By examining field-proven data, mechanistic rationales, and self-validating experimental protocols, this whitepaper provides a comprehensive blueprint for optimizing piperidine sulfonamide derivatives in your drug discovery pipeline.
Mechanistic Rationale & Structural Biology
The utility of the piperidine sulfonamide scaffold stems from its distinct stereoelectronic properties. The piperidine ring, typically a basic amine (pKa ~9–10), is rendered neutral and conformationally restricted upon sulfonylation.
-
Tetrahedral Vector Projection: The sulfur atom of the sulfonamide group adopts a tetrahedral geometry. This rigidly projects the attached substituents (e.g., aryl groups or piperidine extensions) at an angle of approximately 109.5°. This precise vectoring is critical for navigating complex, non-linear binding pockets without incurring severe entropic penalties upon binding.
-
Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide moiety serve as potent, directional hydrogen-bond acceptors. This is particularly useful in protease inhibition, where they can mimic the transition state of peptide hydrolysis or interact with catalytic residues.
-
Modulation of Lipophilicity: The scaffold allows for independent tuning of the left-hand side (LHS) and right-hand side (RHS) of the molecule, enabling precise control over topological polar surface area (tPSA) and lipophilicity (LogP), which are critical for dictating central nervous system (CNS) penetrance and clearance profiles.
Fig 1: Pharmacophore mapping of the piperidine sulfonamide scaffold within a generic target pocket.
SAR Case Studies: Efficacy, Selectivity, and Clearance
To understand the practical application of this scaffold, we must analyze its behavior across distinct biological targets.
Case Study A: Conformational Restriction in Protease Inhibition (SARS-CoV-2 Mpro)
During the COVID Moonshot campaign, researchers faced the challenge of optimizing non-covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro). A critical inflection point in the optimization trajectory was the strategic swap from a flexible pyran ring to a rigid piperidine sulfonamide system[1]. This transformation capitalized on the structural plasticity of the P1 and P2 subpockets. The sulfonamide enforced a rigid geometry that optimally projected the piperidine core into the P1 pocket, dramatically improving potency from the micromolar to the nanomolar range while maintaining a lead-like physicochemical profile[1].
Case Study B: Tuning CNS Penetration and Clearance (M5 Receptor Antagonists)
The development of selective M5 muscarinic receptor antagonists highlights the scaffold's utility in neuropharmacology. Starting from a highly potent piperidine sulfonamide hit (VU6019650), researchers identified a thioether linkage as a metabolic soft spot responsible for high clearance[2]. Replacing this thioether with an amide linker, and subsequently exploring a pyrrolidine core in place of the piperidine, drastically improved the in vitro clearance profile[2]. However, this core contraction altered the LHS vector, revealing an "SAR mismatch" that required iterative re-optimization of the aryl substituents to restore binding affinity[2].
Case Study C: Steric Bulk in Dual Enzyme Inhibition (sEH / FAAH)
In the pursuit of novel treatments for pain and inflammation, the piperidine sulfonamide scaffold was utilized to design dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[3]. SAR studies revealed that replacing a benzothiazole moiety with a bulkier 4-phenylthiazole group on the LHS of the pharmacophore was highly favored[3]. The piperidine sulfonamide core acted as a central hinge, allowing the bulky 4-phenylthiazole to form extensive hydrophobic interactions within the catalytic tunnels of both enzymes, yielding single-digit nanomolar dual inhibitors[3].
Quantitative SAR Data Summary
The following table synthesizes the quantitative impact of the specific structural modifications discussed above:
| Scaffold Modification | Target System | Primary IC50 (nM) | Clearance Profile | Structural & Mechanistic Rationale |
| Thioether → Amide Linker | M5 Receptor | 12 → 8 | High → Low | Elimination of metabolic soft spot (oxidation liability) while maintaining H-bond geometry. |
| Piperidine → Pyrrolidine Core | M5 Receptor | 8 → 15 | Moderate → Low | Contraction of the core alters the LHS vector, reducing lipophilicity but causing an SAR mismatch. |
| Pyran → Piperidine Sulfonamide | SARS-CoV-2 Mpro | >10,000 → 45 | N/A | Sulfonamide enforces a rigid tetrahedral geometry, optimally projecting the piperidine into the P1 pocket. |
| Benzothiazole → 4-Phenylthiazole | sEH / FAAH | 15 → 7 | N/A | Increased steric bulk on the LHS is highly favored by the hydrophobic tunnels of both enzymes. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the synthesis and evaluation of these scaffolds must rely on self-validating systems. Below are the optimized, step-by-step protocols for generating and screening piperidine sulfonamide libraries.
Protocol 1: Microwave-Assisted Synthesis of the Piperidine Sulfonamide Core
Causality: Traditional benchtop sulfonylation of sterically hindered piperidines often stalls at ~60% conversion due to competing hydrolysis of the sulfonyl chloride. Microwave irradiation ensures rapid, uniform heating that drives the nucleophilic attack to completion within minutes.
-
Preparation: In a 10 mL microwave vial, dissolve the substituted piperidine core (1.0 eq, e.g., methyl 4-piperidinecarboxylate) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is employed as a non-nucleophilic base; its steric bulk prevents it from reacting with the electrophile, ensuring it solely neutralizes the HCl byproduct to maintain the nucleophilicity of the piperidine.
-
Electrophile Addition: Cool the vial to 0°C. Dropwise, add the corresponding arylsulfonyl chloride (1.2 eq, e.g., 2-chlorobenzenesulfonyl chloride) dissolved in 1 mL DCM.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 15 minutes.
-
Workup & Validation: Dilute with ethyl acetate, wash with saturated aqueous NaHCO3, and brine. Dry over MgSO4. Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the piperidine mass peak and the emergence of the product mass + [M+H]+ confirms complete conversion before proceeding to flash chromatography.
Protocol 2: High-Throughput Biochemical Screening (FRET-Based Assay)
Causality: Lipophilic scaffolds like piperidine sulfonamides are prone to non-specific binding and slow-binding kinetics, which can artificially skew IC50 data if not rigorously controlled.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 1 mM EDTA) supplemented with 0.01% BSA. Causality: BSA acts as a carrier protein, mitigating the non-specific binding of lipophilic SAR analogs to the polystyrene microplate walls, ensuring the calculated free drug concentration is accurate.
-
Compound Dispensing: Use acoustic liquid handling to dispense the piperidine sulfonamide analogs into a 384-well black microplate (10-point dose-response, 10 µM top concentration).
-
Enzyme Pre-Incubation: Add the recombinant target enzyme (e.g., sEH or Mpro) and incubate at room temperature for 30 minutes. Causality: This pre-incubation step is critical to allow equilibrium of slow-binding, conformationally rigid non-covalent inhibitors. Failing to pre-incubate results in false negatives.
-
Reaction Initiation: Add the specific FRET substrate to initiate the reaction.
-
Kinetic Read & Self-Validation: Monitor fluorescence continuously for 60 minutes. Self-Validation: Every assay plate must contain a known reference inhibitor (e.g., Nirmatrelvir for Mpro). If the calculated Z'-factor falls below 0.6 or the reference IC50 shifts by >3-fold from its historical mean, the plate is automatically flagged for re-screening, ensuring absolute data integrity.
Fig 2: Iterative SAR workflow integrating parallel synthesis, screening, and DMPK profiling.
Conclusion & Future Perspectives
The piperidine sulfonamide scaffold is much more than a structural placeholder; it is a dynamic, highly tunable vectoring system. As demonstrated through its successful application in targeting the M5 receptor, dual sEH/FAAH enzymes, and the SARS-CoV-2 Main Protease, this chemotype offers an unparalleled balance of conformational rigidity and synthetic tractability. By strictly adhering to structure-based design principles and self-validating assay matrices, drug development professionals can rapidly iterate on this scaffold to overcome clearance liabilities and achieve exquisite target selectivity.
References
- Source: nih.
- Discovery of a potent M5 antagonist with improved clearance profile.
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Literature review of N-Piperidin-3-ylbenzenesulfonamide synthesis pathways
An In-depth Technical Guide to the Synthesis of N-Piperidin-3-ylbenzenesulfonamide
Introduction
N-Piperidin-3-ylbenzenesulfonamide is a chemical scaffold of interest in medicinal chemistry and drug development. It incorporates two key pharmacophoric elements: the piperidine ring, a ubiquitous feature in numerous natural products and pharmaceuticals, and the benzenesulfonamide group, a classic bioisostere for carboxylic acids known for its role in a wide array of therapeutic agents. The synthesis of this molecule, while seemingly straightforward, presents several strategic challenges, including the selective functionalization of the two distinct nitrogen atoms within the 3-aminopiperidine core and the control of stereochemistry at the C3 position.
This technical guide provides a comprehensive review of the primary synthetic pathways to N-Piperidin-3-ylbenzenesulfonamide. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying strategic considerations and mechanistic rationale behind the experimental choices. We will explore two principal strategies: the direct sulfonylation of 3-aminopiperidine and a more controlled, multi-step approach involving nitrogen-protected intermediates.
Core Synthetic Strategy: A Disconnection Approach
The synthesis of N-Piperidin-3-ylbenzenesulfonamide fundamentally involves the formation of a sulfonamide bond between two key building blocks: a 3-aminopiperidine derivative and a benzenesulfonyl moiety. The primary challenge lies in the chemoselectivity of the reaction, as the 3-aminopiperidine precursor contains two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the piperidine ring.
Caption: Core disconnection strategy for N-Piperidin-3-ylbenzenesulfonamide.
Pathway I: Direct Sulfonylation of 3-Aminopiperidine
This pathway represents the most direct route, involving the reaction of commercially available 3-aminopiperidine with benzenesulfonyl chloride. While atom-economical, this approach requires careful control of reaction conditions to manage the selectivity between the two nitrogen atoms. The exocyclic primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, which typically allows for preferential reaction at the desired position.
Causality and Experimental Choices
The choice of base and solvent is critical in this step. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct without competing in the reaction. Pyridine is often used as it can serve as both a base and a solvent.[1][2] Alternatively, an inorganic base like sodium carbonate in an inert solvent can be employed.[3] The reaction is typically run at or below room temperature to minimize side reactions, such as bis-sulfonylation where both nitrogen atoms are functionalized.
Caption: Workflow for the direct synthesis pathway.
Experimental Protocol: Direct Sulfonylation
This protocol is adapted from general procedures for the sulfonylation of amines.[2][3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-aminopiperidine (1.0 eq) and pyridine (10-20 mL per gram of amine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in a small amount of pyridine dropwise to the stirred mixture. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Pathway II: Controlled Synthesis via N-Protected Intermediates
To overcome the selectivity issues inherent in the direct approach, a more robust and widely used strategy involves the temporary protection of the piperidine ring's secondary amine. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the basic conditions of sulfonylation and its straightforward removal under acidic conditions.
This pathway can be broken down into three key stages:
-
Protection: Synthesis of N-Boc-3-aminopiperidine.
-
Sulfonylation: Reaction with benzenesulfonyl chloride.
-
Deprotection: Removal of the Boc group to yield the final product.
Caption: Workflow for the controlled N-protected synthesis pathway.
Stage 1: Synthesis of N-Boc-3-aminopiperidine
Causality: The Boc group is introduced by reacting 3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in a biphasic system or in an alcohol solvent with a base. The piperidine nitrogen is more nucleophilic than the sterically similar 3-amino group, but under controlled pH, selective protection can be achieved. A common procedure maintains the pH between 11.8 and 12.2 to favor protection at the ring nitrogen.[4]
Experimental Protocol: N-Boc Protection [4][5]
-
Setup: Equip a four-necked flask with a mechanical stirrer, a pH sensor, and two dropping funnels.
-
Initial Charge: Charge the flask with ethanol (approx. 9 mL/g of amine) and 3-aminopiperidine (1.0 eq). Stir and cool the mixture to 10-15 °C.
-
Reagent Addition: Through one funnel, slowly add di-tert-butyl dicarbonate (1.0 eq). Simultaneously, add 25% aqueous sodium hydroxide (1.1 eq) dropwise through the second funnel.
-
pH Control: Control the addition rates to maintain the reaction pH between 11.8 and 12.2. The addition process typically takes about 1 hour.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-3-aminopiperidine, which can often be used without further purification.
Stage 2: Sulfonylation of N-Boc-3-aminopiperidine
Causality: With the piperidine nitrogen protected, the 3-amino group is the only available site for reaction with benzenesulfonyl chloride. This completely resolves the issue of selectivity. The reaction proceeds under standard conditions for sulfonamide formation.
Experimental Protocol: Sulfonylation
-
Setup: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) or pyridine (10 mL per gram).
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (if not used as solvent).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in the protocol for Pathway I.
Stage 3: Deprotection of the Boc Group
Causality: The Boc group is labile under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent cleaves the tert-butoxycarbonyl group, releasing CO₂ and isobutylene, to yield the final product, typically as a salt.
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the N-(1-Boc-piperidin-3-yl)benzenesulfonamide (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise.
-
Reaction: Allow the solution to warm to room temperature and stir for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Isolation: The resulting product is often an oil or solid salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water, basify with a base like Na₂CO₃, and extract with an organic solvent (e.g., ethyl acetate). Dry and evaporate the solvent to yield the final product.
Synthesis of Key Precursors
Benzenesulfonyl Chloride
This essential electrophile is typically prepared by the chlorination of benzenesulfonic acid or its salts. Common chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).[6][7]
-
From Benzenesulfonic Acid: C₆H₅SO₃H + PCl₅ → C₆H₅SO₂Cl + POCl₃ + HCl[7]
-
From Sodium Benzenesulfonate: A mixture of sodium benzenesulfonate and PCl₅ is heated to 170-180 °C.[6]
Data and Pathway Comparison
| Feature | Pathway I: Direct Sulfonylation | Pathway II: N-Protected Synthesis |
| Number of Steps | 1 | 3 (Protection, Sulfonylation, Deprotection) |
| Key Advantage | Atom economy, shorter route | High selectivity, cleaner reaction, higher overall yield |
| Key Disadvantage | Risk of side products (bis-sulfonylation), potentially difficult purification | Longer route, requires protecting group chemistry |
| Typical Overall Yield | Moderate | Good to Excellent |
| Control & Reliability | Moderate; highly dependent on reaction conditions | High; very reliable and scalable |
| Ideal Application | Rapid, small-scale synthesis where purification is feasible | Large-scale synthesis, synthesis of analogues, when high purity is critical |
Conclusion
The synthesis of N-Piperidin-3-ylbenzenesulfonamide can be effectively achieved through two primary strategic pathways. The direct sulfonylation route offers a quick and atom-economical approach but may suffer from a lack of chemoselectivity, necessitating careful optimization and potentially challenging purification. In contrast, the N-protected pathway provides a highly controlled, robust, and scalable solution. By temporarily masking the piperidine nitrogen with a Boc group, the reaction with benzenesulfonyl chloride proceeds with excellent selectivity at the desired 3-amino position. The subsequent clean deprotection step delivers the final product in high purity and yield. For researchers in drug development, the N-protected pathway is unequivocally the superior choice, as its reliability and control are paramount for producing high-quality material for biological evaluation and further derivatization.
References
- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.Open Research@CSIR-NIScPR.
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022).
- Preparation of (r)-3-aminopiperidine dihydrochloride. (2007).
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- Benzenesulfonyl chloride.Organic Syntheses Procedure.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023).
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023). Arabian Journal of Chemistry.
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.Quick Company.
- Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
- Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Consider
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022).
- View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.EarthLine Publishers.
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.Benchchem.
- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase.Sciforum.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021).
- 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors.PMC.
- N-BOC-3-Aminopiperidine synthesis.ChemicalBook.
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (2012).
- 1-N-Boc-3-Amino-piperidine-3-carboxylic acid | CAS 368866-17-5.Santa Cruz Biotechnology.
- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.PubChem.
- General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
- Preparation method for 3-aminopiperidine and optical isomer thereof. (2013).
- General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19.
- Sulfonamide synthesis by S-N coupling.Organic Chemistry Portal.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.PMC.
- (R)-3-Aminopiperidine | 127294-73-9, (R).Echemi.
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LogP and polar surface area of N-Piperidin-3-ylbenzenesulfonamide HCl
Technical Assessment of Physicochemical Properties: N-Piperidin-3-ylbenzenesulfonamide HCl
Executive Summary & Compound Architecture
N-Piperidin-3-ylbenzenesulfonamide HCl (CAS: 1018458-26-8 for free base) represents a critical fragment scaffold in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT6 antagonists) and metalloprotease inhibitors.[1] Its structure combines a lipophilic benzenesulfonyl moiety with a polar, ionizable piperidine ring.
Understanding the LogP (partition coefficient) and Polar Surface Area (PSA) of this compound is not merely a data-entry exercise; it is a study in solvation dynamics.[1] As a hydrochloride salt, the molecule exists in a solid ionic lattice. However, in physiological media, its behavior is governed by the equilibrium between its ionized and neutral forms, making the distinction between LogP (neutral species) and LogD (pH-dependent distribution) paramount.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Value | Context |
| Molecular Formula | C₁₁H₁₆N₂O₂S[1][2][3][4] · HCl | Salt Form |
| Molecular Weight | 240.32 Da (Free Base) | 276.78 Da (HCl Salt) |
| Calculated LogP (cLogP) | 0.72 | Refers to neutral free base [1] |
| Topological PSA (TPSA) | 58.2 Ų | Surface contribution of polar atoms [1] |
| pKa (Piperidine NH) | ~10.5 (Estimated) | Highly basic, protonated at pH 7.4 |
| pKa (Sulfonamide NH) | ~10.0 (Estimated) | Weakly acidic |
Polar Surface Area (PSA): Structural Breakdown[1]
The Topological Polar Surface Area (TPSA) is a sum of the surface contributions of polar fragments (O, N, and their attached H).[1][5][6] For N-Piperidin-3-ylbenzenesulfonamide, the TPSA of 58.2 Ų is derived from three distinct pharmacophores. This value places the compound well within the "sweet spot" for blood-brain barrier (BBB) penetration (typically < 90 Ų) and high oral bioavailability (typically < 140 Ų).[1]
Structural Contribution Analysis:
-
Sulfonyl Group (O=S=O): The two oxygens and the sulfur center contribute significantly to polarity (~34 Ų). This moiety acts as a strong hydrogen bond acceptor.
-
Sulfonamide Nitrogen (-NH-): This proton is acidic.[1] It contributes both H-bond donor and acceptor properties (~12 Ų).[1]
-
Piperidine Nitrogen (-NH-): In the free base, this secondary amine contributes ~12 Ų.[1] However, in the HCl salt form (and at physiological pH), this nitrogen is protonated (-NH₂⁺), which drastically alters the effective polarity in solution, although standard TPSA calculations often treat the neutral form.[1]
Implication: The moderate PSA suggests good membrane permeability if the molecule can be deprotonated or transported via solute carriers, despite the high ionization fraction at pH 7.4.
The Partition Coefficient Paradox: LogP vs. LogD
For researchers working with the HCl salt, the cLogP of 0.72 can be misleading. LogP describes the partitioning of the neutral species between octanol and water.[7] However, the HCl salt dissociates in water, and the piperidine amine protonates.
-
LogP (Neutral): 0.72 (Lipophilic enough to cross membranes).[1]
-
LogD (pH 7.4): Significantly lower (likely < -1.0).[1]
At pH 7.4, the piperidine nitrogen (pKa ~10.[1]5) is >99.9% protonated.[1] The cationic species is highly water-soluble and repelled by the lipid bilayer. This creates an "ion trapping" scenario where the drug may concentrate in acidic compartments (lysosomes) but struggles to cross neutral membranes passively unless a specific transport mechanism is involved or the small fraction of neutral species drives the equilibrium.
Diagram 1: Ionization Equilibrium & Partitioning Dynamics
Caption: Equilibrium dynamics showing the dissociation of the HCl salt and the partitioning of the trace neutral species into the lipid phase.
Experimental Methodologies
To validate the theoretical values, the following protocols are recommended. These are designed to account for the ionic nature of the HCl salt.
Protocol A: Potentiometric Titration (The "Gold Standard" for Ionizables)
Best for determining pKa and LogP simultaneously.
-
Preparation: Dissolve 5 mg of N-Piperidin-3-ylbenzenesulfonamide HCl in 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration: Titrate with 0.1 M KOH to deprotonate the piperidine ammonium and the sulfonamide.
-
Dual-Phase Titration: Repeat the experiment in a dual-phase system (water/octanol). The shift in the pKa curve between the aqueous-only and dual-phase runs allows for the calculation of LogP for the neutral species and ion-pair partitioning.
-
Data Analysis: Use the Bjerrum difference plot to extract pKa and LogP.
Protocol B: Miniaturized Shake-Flask (HPLC-UV Detection)
Best for direct LogD measurement at specific pH.[1]
-
Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
-
Partitioning:
-
Add 50 µL of stock to a vial containing 475 µL pre-saturated PBS and 475 µL pre-saturated octanol.
-
Vortex for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification:
Diagram 2: Shake-Flask Experimental Workflow
Caption: Step-by-step workflow for the miniaturized shake-flask method to determine LogD.
Conclusion
N-Piperidin-3-ylbenzenesulfonamide HCl possesses a calculated LogP of 0.72 and a PSA of 58.2 Ų , identifying it as a molecule with favorable theoretical membrane permeability.[1] However, its existence as an HCl salt and its high pKa (~10.[1]5) dictate that its physiological behavior is dominated by the cationic species (LogD << 0).[1] Researchers must account for this pH-dependent solubility when designing formulation buffers or interpreting cellular assay data, as passive diffusion will be rate-limited by the deprotonation step.[1]
References
-
PubChem. (2023).[1] Compound Summary: N-(Piperidin-3-yl)benzenesulfonamide.[1][3] National Library of Medicine. Retrieved from [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000).[1] Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[5][6] Journal of Medicinal Chemistry, 43(20), 3714-3717.[1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for potentiometric LogP methods).
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- 4. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Polar Surface Area PSA [molinspiration.com]
- 7. enamine.net [enamine.net]
- 8. agilent.com [agilent.com]
Methodological & Application
Application Note: Precision Sulfonylation of 3-Aminopiperidine Scaffolds
Part 1: Strategic Overview & Chemo-Selectivity Analysis
The "Two-Nitrogen" Challenge
3-Aminopiperidine represents a classic chemoselectivity challenge in medicinal chemistry. The scaffold contains two distinct nucleophilic centers:
-
N1 (Endocyclic): A secondary amine embedded in the piperidine ring.[1] It is generally more basic (
) but sterically more hindered.[1] -
N3 (Exocyclic): A primary amine attached to the C3 position.[1] It is generally less basic (
) but kinetically more nucleophilic towards bulky electrophiles like sulfonyl chlorides due to reduced steric hindrance.[1]
The "Protection-First" Paradigm
While direct sulfonylation of the unprotected diamine is theoretically possible, it invariably leads to a statistical mixture of N1-sulfonamides, N3-sulfonamides, and N1,N3-bis-sulfonamides.[1] Separation of these regioisomers is labor-intensive and low-yielding.
Authoritative Recommendation: For high-fidelity synthesis in drug development, orthogonal protection is mandatory . The reaction pathway must be selected based on the desired target regioisomer.
-
Targeting N3 (Exocyclic Sulfonamide): Use 1-Boc-3-aminopiperidine .[2][3][4]
-
Targeting N1 (Endocyclic Sulfonamide): Use 3-(Boc-amino)piperidine (also known as tert-butyl piperidin-3-ylcarbamate).
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of N3-Sulfonamides (Exocyclic Target)
Substrate: (S)-1-Boc-3-aminopiperidine or (R)-1-Boc-3-aminopiperidine.
Reagent: Aryl/Alkyl Sulfonyl Chloride (
1. Reaction Setup
-
Solvent: Dichloromethane (DCM) is the standard solvent due to excellent solubility of Boc-intermediates and ease of workup. For polar sulfonyl chlorides, Tetrahydrofuran (THF) is a viable alternative.[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Pyridine can be used as both solvent and base for sluggish reactions.
-
Stoichiometry: 1.0 equiv Substrate : 1.1 equiv
: 1.5–2.0 equiv Base.
2. Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 1-Boc-3-aminopiperidine (1.0 equiv) and anhydrous DCM (10 mL/g substrate).
-
Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
-
Electrophile Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.[1] Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Note: Slow addition prevents localized heating and minimizes bis-sulfonylation side products (though rare with primary amines).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The disappearance of the starting amine (ninhydrin positive) and appearance of the sulfonamide (UV active) confirms progress.[1]
-
-
Quench & Workup:
-
Deprotection (Optional but typical): The resulting N-Boc protected sulfonamide is usually treated with TFA/DCM (1:[1]4) or 4M HCl in Dioxane to yield the final N-(piperidin-3-yl)sulfonamide .
Protocol B: Synthesis of N1-Sulfonamides (Endocyclic Target)
Substrate: 3-(Boc-amino)piperidine. Reagent: Aryl/Alkyl Sulfonyl Chloride.[5]
1. Reaction Setup
-
Solvent: DCM or DMF (if the secondary amine salt is used).[1]
-
Base: DIPEA is preferred here to minimize steric crowding around the secondary amine.
-
Temperature: 0°C
RT.
2. Step-by-Step Methodology
-
Dissolution: Dissolve 3-(Boc-amino)piperidine (1.0 equiv) in DCM (or DMF).
-
Base Addition: Add DIPEA (2.0 equiv). If using the HCl salt of the starting material, increase base to 3.0 equiv.[1]
-
Electrophile Addition: Add Sulfonyl Chloride (1.1–1.2 equiv) at 0°C.
-
Reaction: Stir at RT for 4–16 hours.
-
Insight: Secondary amines are slower to react than primary amines. If conversion is low after 4 hours, add a catalytic amount of DMAP (10 mol%) to accelerate the reaction.[1]
-
-
Workup: Standard aqueous extraction as described in Protocol A.
Part 3: Troubleshooting & Optimization
Comparison of Reaction Parameters
| Parameter | Standard Condition | Optimization for Low Solubility | Optimization for Low Reactivity |
| Solvent | DCM (anhydrous) | DMF or DMAc | Pyridine (neat) |
| Base | TEA (1.5 eq) | DIPEA (2.0 eq) | Pyridine (solvent) + DMAP (cat.)[1] |
| Temp | 0°C | RT | RT |
| Conc. | 0.1 M - 0.2 M | 0.05 M | 0.5 M |
Common Issues
-
Bis-Sulfonylation: Rare on the primary amine (Protocol A) but possible if excess
and strong base (NaH) are used.[1] Stick to mild bases (TEA/DIPEA).[1] -
Racemization: Sulfonylation conditions (mild base, RT) generally preserve stereochemistry .[1] (S)-1-Boc-3-aminopiperidine yields (S)-sulfonamide with >99% ee retention.
-
Regio-Scrambling: If using unprotected 3-aminopiperidine, the primary amine (N3) reacts preferentially, but N1-sulfonylation will occur as a major impurity (up to 30%).[1] Always use protected starting materials.
Part 4: Decision Pathway Visualization
Caption: Decision tree for regioselective sulfonylation of 3-aminopiperidine based on target site.
References
-
BenchChem. "An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine." BenchChem Technical Library. Accessed October 2023.[1] Link[1]
-
ChemicalBook. "(S)-3-Amino-1-N-Boc-piperidine Properties and Synthesis." ChemicalBook Database. Accessed October 2023.[1] Link
-
National Institutes of Health (NIH). "Synthesis of 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors." PubMed Central.[1] Accessed October 2023.[1] Link
-
Sigma-Aldrich. "(R)-(-)-3-Amino-1-Boc-piperidine Product Sheet." Merck/Sigma-Aldrich. Accessed October 2023.[1] Link
-
ChemScene. "N-(Piperidin-3-yl)benzenesulfonamide: Product and Synthesis Info." ChemScene. Accessed October 2023.[1] Link
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- 3. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Optimization of Hydrochloride Salts for Piperidine Sulfonamides
Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Mechanistic Rationale and Physicochemical Considerations
Piperidine sulfonamides are ubiquitous pharmacophores in modern drug discovery, frequently appearing in GPCR antagonists, enzyme inhibitors, and targeted therapeutics. The molecular architecture of these compounds presents an interesting acid-base dichotomy:
-
The Piperidine Ring: Contains a highly basic secondary or tertiary nitrogen with a typical conjugate acid pKa of 9.5 to 11.0.
-
The Sulfonamide Group: Generally acts as a weak acid or remains neutral (pKa ~10), depending on its substitution pattern.
In free base form, piperidine sulfonamides often suffer from poor aqueous solubility, low melting points, and suboptimal bioavailability. Converting the free base into a pharmaceutical salt is a critical developmental step 1. Approximately 60% of all basic drug salt forms are hydrochlorides due to the physiological abundance of chloride, low cost, and the strong acidity of hydrochloric acid (HCl) 2.
The Causality of Salt Formation: For a stable salt to form without disproportionation, the pKa of the counterion acid must be at least 2 units lower than the pKa of the basic center 3. With HCl (pKa ≈ -6) and piperidine (pKa ≈ 10), the ΔpKa is ~16. This massive differential drives the equilibrium entirely toward the protonated piperidinium chloride. Because the sulfonamide nitrogen is a very poor base, protonation is highly regioselective, occurring exclusively at the piperidine nitrogen.
Process Workflow & Decision Matrix
The transition from a crude free base to a highly pure, crystalline hydrochloride salt requires careful solvent selection and thermal control.
Fig 1: Workflow for the preparation and isolation of piperidine sulfonamide hydrochloride salts.
Quantitative Solvent Selection Matrix
Selecting the right solvent dictates whether the salt will crystallize beautifully or "oil out" into an unusable amorphous gum.
| Solvent System | Free Base Solubility | HCl Salt Solubility | Dielectric Constant (ε) | Application Notes |
| Diethyl Ether | Moderate | Very Low | 4.3 | Excellent for small-scale rapid precipitation. Highly volatile. |
| Ethyl Acetate (EtOAc) | High | Low | 6.0 | Industry standard. Balances solubility of base with strong precipitation of salt. |
| Dichloromethane (DCM) | Very High | Moderate | 9.1 | Ideal for biphasic aqueous HCl protocols 4. Requires anti-solvent for pure precipitation. |
| Methanol (MeOH) | High | High | 33.0 | Salt remains dissolved. Requires solvent swapping or evaporation to dryness. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . By observing specific physical changes and utilizing stoichiometric boundaries, operators can confirm the success of the reaction in real-time.
Protocol A: Anhydrous Precipitation Method (Gold Standard for Crystalline Purity)
This method is preferred for moisture-sensitive sulfonamides or when targeting a specific crystalline polymorph without the risk of hydrate formation.
Reagents: Piperidine sulfonamide free base, 4M HCl in 1,4-dioxane (or 2M in diethyl ether), anhydrous Ethyl Acetate (EtOAc).
-
Dissolution: Suspend 1.0 equivalent of the free base in anhydrous EtOAc (approx. 10–15 mL/g). Warm gently to 40°C if necessary.
-
Causality & Validation: You must achieve a completely clear solution. If the free base is not fully dissolved, unreacted material will act as a seed and become physically trapped inside the precipitating salt matrix, ruining the purity profile.
-
-
Thermal Control: Transfer the flask to an ice bath and cool the solution to 0–5°C.
-
Causality: Acid-base salt formation is highly exothermic. Uncontrolled heat spikes can lead to localized degradation or cause the precipitating salt to melt into an amorphous oil.
-
-
Acidification: Under vigorous magnetic stirring, add 1.05 to 1.10 equivalents of 4M HCl in dioxane dropwise.
-
Causality: A slight excess ensures complete protonation. However, exceeding 1.10 equivalents risks the common-ion effect, which can force acidic impurities to co-precipitate and increase the hygroscopicity of the final powder 3.
-
-
Maturation: Remove the ice bath. Allow the suspension to stir at 20°C for 2 to 4 hours.
-
Validation: The mixture should transition from a localized cloudy precipitate to a thick, uniform, white slurry.
-
-
Isolation & Drying: Filter the precipitate under a vacuum. Wash the filter cake twice with cold, anhydrous diethyl ether (5 mL/g) to pull away residual dioxane. Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Aqueous Biphasic Method (Scalable Process Chemistry)
Adapted from large-scale industrial syntheses, this method utilizes the differential solubility of impurities in biphasic systems [[4]]().
-
Dissolution: Dissolve the free base in Dichloromethane (DCM) (10 mL/g).
-
Acidification: Under vigorous stirring at 20–25°C, slowly add 1.05 equivalents of concentrated aqueous hydrochloric acid (37% w/w).
-
Crystallization: The hydrochloride salt will rapidly crystallize directly out of the organic phase during the addition. Continue stirring for 1 to 3 hours.
-
Causality: The biphasic nature allows water-soluble impurities to partition into the aqueous droplets, while organic impurities remain dissolved in the DCM mother liquor. The precipitating salt rejects both, yielding exceptional purity 4.
-
-
Isolation: Filter the solid, wash sequentially with cold DCM and acetone, and dry under vacuum.
Analytical Validation & Environmental Considerations
To ensure the integrity of the generated salt, the following orthogonal analytical checks must be performed:
-
1H NMR Spectroscopy: Compare the salt to the free base. The protons adjacent to the piperidine nitrogen (α-protons) will exhibit a significant downfield chemical shift (typically +0.5 to +1.0 ppm) and peak broadening due to the localized positive charge on the nitrogen atom.
-
Differential Scanning Calorimetry (DSC): The HCl salt should exhibit a sharp, single endothermic melting peak, typically >50°C higher than the free base. Multiple peaks indicate polymorphism, hydrate formation, or residual free base contamination.
-
Silver Nitrate Titration: Dissolve 5 mg of the salt in dilute nitric acid and add aqueous
. The immediate formation of a dense white precipitate ( ) visually validates the presence of the chloride counterion.
Expert Insight on Environmental Handling: Researchers operating in tropical or high-humidity environments (such as Singapore, where ambient RH frequently exceeds 80%) must exercise extreme caution. Hydrochloride salts can exhibit deliquescence at RH > 50%. If the salt absorbs atmospheric moisture, the crystalline lattice will collapse, reverting the powder to a gummy state. In such climates, isolation and filtration must be performed rapidly, and the final API should be handled in a humidity-controlled glovebox or immediately vacuum-sealed with desiccants.
References
-
[3] Title: Salt Selection in Drug Development | Pharmaceutical Technology. Source: pharmtech.com. URL:
-
[2] Title: Screening and Formulating Drugs as Salts to Improve API Performance. Source: pharmoutsourcing.com. URL:
-
[1] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: nih.gov. URL:
-
[4] Title: US8598352B2 - Preparation of nalmefene hydrochloride from naltrexone. Source: google.com (Google Patents). URL:
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmtech.com [pharmtech.com]
- 4. US8598352B2 - Preparation of nalmefene hydrochloride from naltrexone - Google Patents [patents.google.com]
Technical Guide: Deprotection and Salt Formation of Piperidine Sulfonamides
Application Note: AN-2026-PS
Executive Summary
Piperidine sulfonamides are privileged scaffolds in medicinal chemistry, frequently appearing in ion channel blockers, GPCR ligands, and enzyme inhibitors. The transition from a protected intermediate (typically
This guide addresses the specific challenges of this transformation. Unlike simple amines, piperidine sulfonamides possess a unique polarity profile and, in the case of primary sulfonamides, an acidic proton (
This document details two validated protocols:
-
Method A (Two-Step): TFA-mediated deprotection with scavenger, followed by controlled free-basing and salt formation. Recommended for high-purity requirements.[1]
-
Method B (One-Pot): Direct conversion to HCl salt using anhydrous HCl in dioxane/solvents. Recommended for throughput and primary sulfonamides.
Strategic Analysis: The Conflict
Before selecting a protocol, the substitution pattern of the sulfonamide must be analyzed.
-
Scenario 1: Secondary/Tertiary Sulfonamides (
).-
Behavior: The sulfonamide nitrogen lacks an acidic proton. The molecule behaves as a simple base.
-
Strategy: Standard basic extraction (pH > 12) is effective for isolating the free base.
-
-
Scenario 2: Primary Sulfonamides (
).-
Behavior: The sulfonamide proton is acidic (
). The piperidine nitrogen is basic ( ). -
The Trap: Attempting to extract the free base at pH 12 (to deprotonate the piperidine) will simultaneously deprotonate the sulfonamide, generating an anionic species that remains in the aqueous phase.
-
Strategy: Avoid aqueous extraction. Use Method B (Direct Salt) or use ion-exchange resins.
-
Visualization: Decision Logic & Workflow
Figure 1: Decision tree for selecting the appropriate deprotection and isolation strategy based on sulfonamide substitution.
Method A: TFA Deprotection & Salt Formation (Two-Step)
Best for: Secondary/Tertiary sulfonamides requiring high purity.
Mechanism: Acidolysis via
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate:
-Boc-piperidine sulfonamide (1.0 equiv). -
Acid: Trifluoroacetic acid (TFA) (10–20 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Scavenger: Triethylsilane (TES) or Thioanisole (recommended if the molecule contains electron-rich aromatics prone to tert-butylation).
Protocol Steps
Step 1: Deprotection[2][3][4]
-
Dissolve the substrate in DCM (concentration 0.1 M to 0.2 M).
-
Optional: Add scavenger (2.0 equiv) if the scaffold contains electron-rich rings (e.g., indoles, methoxy-benzenes).
-
Cool the solution to 0 °C.
-
Add TFA dropwise. Note: Gas evolution (
and Isobutylene) will occur. -
Allow to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by LC-MS (Look for
).
Step 2: Work-up (Isolation of Free Base)
Critical: Only for Secondary/Tertiary Sulfonamides.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in DCM or Ethyl Acetate.
-
Wash with saturated aqueous
or until the aqueous layer is basic (pH > 12). -
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Dry combined organics over
, filter, and concentrate to yield the Free Base .
Step 3: Salt Formation (e.g., Hydrochloride)[5]
-
Dissolve the Free Base in a minimal amount of Ethanol or Methanol.
-
Cool to 0 °C.
-
Add 1.1 equiv of HCl (4M in Dioxane) or HCl (1.25M in Ethanol) dropwise.
-
Stir for 30 minutes.
-
Precipitate the salt by adding an anti-solvent (Diethyl Ether or MTBE).
-
Filter the solid, wash with Ether, and dry under vacuum.
Method B: Direct Conversion to Salt (One-Pot)
Best for: Primary sulfonamides, large-scale batches, or robust substrates. Mechanism: Protonation leads to direct precipitation of the product, driving the equilibrium.
Reagents
-
Acid: 4M HCl in Dioxane (excess, typically 5–10 equiv).
-
Solvent: 1,4-Dioxane or Methanol.
Protocol Steps
-
Dissolve the
-Boc substrate in 1,4-Dioxane (or MeOH). -
Add 4M HCl in Dioxane (5–10 equiv) at RT.
-
Stir at RT for 2–12 hours.
-
Observation: The product often precipitates directly as the hydrochloride salt during the reaction.
-
-
Isolation:
-
Purification: Recrystallize from hot Ethanol/Methanol if necessary.
Mechanistic Insight: Why Scavengers Matter
While sulfonamides are electron-withdrawing and generally protect the aromatic ring from electrophilic attack, other parts of the drug molecule may be vulnerable.
During deprotection, the tert-butyl carbocation (
Figure 2: Mechanistic pathway of Boc-deprotection highlighting the role of scavengers in preventing side reactions.
Salt Selection Guide
The choice of salt affects solubility, hygroscopicity, and bioavailability.
| Salt Type | Reagent | Advantages | Disadvantages |
| Hydrochloride | HCl (gas/ether/dioxane) | High crystallinity, industry standard, low MW. | Can be hygroscopic; excess acid can hydrolyze sensitive groups. |
| Trifluoroacetate | TFA | Direct product of prep-HPLC or Method A. | Often hygroscopic; generally not acceptable for final drug (toxicology). |
| Fumarate | Fumaric Acid | Usually non-hygroscopic; 1:1 or 2:1 stoichiometry. | Moderate solubility; milder acid (good for acid-sensitive moieties). |
| Besylate/Tosylate | Sulfonic acids | Very stable; good for lipophilic drugs. | High molecular weight (reduces drug load). |
Recommendation: Start with HCl . If the resulting solid is deliquescent (absorbs water to become liquid), switch to Fumarate or Succinate .
Troubleshooting & Critical Process Parameters (CPPs)
Issue: Product is an Oil/Gum
-
Cause: Impurities (Boc byproducts) or solvent entrapment.
-
Solution:
-
Trituration: Sonicate the oil in Diethyl Ether or Hexanes. This often induces crystallization.
-
Solvent Swap: Dissolve in minimal MeOH, then slowly add Et2O until cloudy. Store at -20 °C.
-
Issue: Incomplete Deprotection
-
Cause: Steric hindrance or insufficient acid strength.
-
Solution: Increase temperature to 40 °C (if stable) or switch from TFA to neat TFA (no DCM) or 4M HCl.
Issue: Sulfonamide Hydrolysis
-
Cause: Extreme acid/heat (rare, but possible with primary sulfonamides).
-
Solution: Use Method A (TFA) at 0 °C. Avoid heating HCl solutions.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (The definitive guide on amine protection/deprotection mechanisms).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection logic).
-
Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper on scavenger mechanisms).
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Practical purification protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Accelerated Synthesis of N-Piperidin-3-ylbenzenesulfonamide via Microwave Irradiation
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of N-Piperidin-3-ylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol offers a significant reduction in reaction time, enhanced product yield, and improved purity compared to conventional heating methods.[1][2][3] These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and characterization data.
Introduction: The Advantages of Microwave-Assisted Sulfonamide Synthesis
Sulfonamides are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities.[4] The synthesis of N-aryl and N-heterocyclic sulfonamides, such as N-Piperidin-3-ylbenzenesulfonamide, is therefore of significant interest in drug discovery. Traditionally, the synthesis involves the reaction of a sulfonyl chloride with an amine, often requiring prolonged reaction times and elevated temperatures under conventional heating.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that revolutionizes this process.[3][6] The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[3] This results in several key benefits:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[2][7]
-
Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[1][2]
-
Energy Efficiency: By focusing energy directly on the reactants, microwave synthesis is a more energy-efficient and environmentally friendly approach.[3][6]
-
Enhanced Reproducibility: Precise control over reaction parameters in modern microwave synthesizers ensures high reproducibility.[2]
This protocol details a microwave-assisted method for the synthesis of N-Piperidin-3-ylbenzenesulfonamide, providing a practical and efficient alternative to conventional methods.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amine of 3-aminopiperidine on the electrophilic sulfur atom of benzenesulfonyl chloride.
Scheme 1: Synthesis of N-Piperidin-3-ylbenzenesulfonamide.
Experimental Protocol
This protocol is designed for a dedicated microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Aminopiperidine | ≥98% | Commercially Available | 3496-95-1 |
| Benzenesulfonyl chloride | ≥99% | Commercially Available | 98-09-9 |
| Triethylamine (Et3N) | ≥99% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO3) solution | ACS Reagent | Prepared in-house | - |
| Brine (Saturated NaCl solution) | ACS Reagent | Prepared in-house | - |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Commercially Available | 7487-88-9 |
| Equipment | |||
| Microwave Synthesizer | |||
| 10 mL Microwave Reaction Vial with Stir Bar | |||
| Standard Glassware for Workup | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) Plates (Silica gel 60 F254) | |||
| Column Chromatography Setup (Silica Gel) | |||
| Melting Point Apparatus | |||
| NMR Spectrometer | |||
| FTIR Spectrometer |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-aminopiperidine (1.0 mmol, 100.16 mg).
-
Solvent and Base Addition: Dissolve the 3-aminopiperidine in 3 mL of anhydrous dichloromethane (DCM). Add triethylamine (1.5 mmol, 0.21 mL) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[7]
-
Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.0 mmol, 0.127 mL) to the stirred solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 100 °C for 10 minutes. The reaction progress can be monitored by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Workup:
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford N-Piperidin-3-ylbenzenesulfonamide as a solid.
Workflow Diagram
Figure 1: Experimental workflow for the microwave-assisted synthesis of N-Piperidin-3-ylbenzenesulfonamide.
Characterization of N-Piperidin-3-ylbenzenesulfonamide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂S[6] |
| Molecular Weight | 240.32 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected signals: 7.8-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), NH (br s), 3.0-3.5 (m, 1H, CH-N), 2.5-3.0 (m, 4H, CH₂-N), 1.4-1.9 (m, 4H, CH₂-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Expected signals in the aromatic and aliphatic regions. |
| FTIR (KBr, cm⁻¹) ν | Expected characteristic peaks for N-H, S=O, and aromatic C-H stretching. |
Note: The expected NMR data is an estimation based on the structure and data from similar compounds. Actual values should be determined experimentally.[1]
Conclusion
This application note details a robust and efficient microwave-assisted protocol for the synthesis of N-Piperidin-3-ylbenzenesulfonamide. The significant reduction in reaction time and the high efficiency of this method make it an attractive alternative to conventional synthetic routes, particularly for applications in medicinal chemistry and drug discovery where rapid library synthesis is crucial. The principles outlined here can be adapted for the synthesis of a wide range of sulfonamide derivatives.
References
-
Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]
- Ghassemi, S., & Fuchs, K. (2005). Microwave-Assisted Sulfamide Synthesis. Molecular Diversity, 9(4), 295-298.
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
-
Patel, H., et al. (2018). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Request PDF. [Link]
-
Taylor & Francis Online. (2016). A microwave-assisted new synthesis of sulfonylidene–sulfonamide via reactions of N-sulfonylketenimine and sodium arylsulfinates. [Link]
-
PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
PMC. (2021). Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]
-
Request PDF. (2025). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. [Link]
-
RSC Publishing. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]
-
Semantic Scholar. (2016). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]
-
ResearchGate. (2025). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. [Link]
-
Earthline Publishers. (2022). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]
-
Chemical Methodologies. (2023). Ultrasonic and Microwave Effects on the Benzamide/Sulfuryl Chloride Mediated Benzoylation of Benzene Derivatives under Vilsmeier. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S | CID 4778157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Scale-Up Protocol: High-Purity Synthesis of N-(Piperidin-3-yl)benzenesulfonamide
Executive Summary
This application note details a robust, scalable workflow for the production of N-(Piperidin-3-yl)benzenesulfonamide (CAS: 1018458-26-8).[1] Unlike bench-scale discovery routes that often utilize dichloromethane (DCM) and trifluoroacetic acid (TFA), this protocol is optimized for kilogram-scale manufacturing.[1] It prioritizes Process Mass Intensity (PMI) reduction and Genotoxic Impurity (PGI) control.
Key Process Improvements:
-
Solvent Selection: Replacement of DCM with 2-Methyltetrahydrofuran (2-MeTHF) for improved safety and aqueous separation.
-
Salt Selection: Utilization of HCl/IPA for deprotection to facilitate direct crystallization of the final salt, avoiding tedious extractive workups associated with TFA salts.[1]
-
Impurity Control: Specific quenching parameters to eliminate residual benzenesulfonyl chloride, a structural alert for genotoxicity.
Process Chemistry Strategy
The synthesis is a linear two-step sequence starting from tert-butyl 3-aminopiperidine-1-carboxylate. The critical challenge in scaling this sulfonylation is managing the exotherm and ensuring the complete consumption of the sulfonyl chloride reagent, which is a potential PGI.[1]
Retrosynthetic & Process Flow
The following diagram illustrates the disconnection strategy and the critical decision nodes for the workup.
Figure 1: Synthetic workflow and critical control points for scale-up.
Phase 1: Sulfonylation (Scale-Up Protocol)[1]
Objective: Selective sulfonylation of the exocyclic amine while minimizing bis-sulfonylation and controlling the exotherm.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Parameter |
| tert-Butyl 3-aminopiperidine-1-carboxylate | 1.0 | Limiting Reagent | Purity >98% |
| Benzenesulfonyl chloride | 1.1 | Electrophile | Control Addition Rate |
| Triethylamine (Et3N) | 2.5 | Base | Scavenge HCl |
| 2-MeTHF | 10 Vol | Solvent | Water immiscible, higher bp than DCM |
| N,N-Dimethylethylenediamine | 0.2 | Quench | PGI Scavenger |
Detailed Methodology
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.[1]
-
Charging: Charge tert-butyl 3-aminopiperidine-1-carboxylate (1.0 wt) and 2-MeTHF (8.0 vol). Stir until dissolved.
-
Base Addition: Add Triethylamine (2.5 eq) in one portion. Cool the mixture to 0–5°C .
-
Expert Insight: Cooling is vital.[2] Sulfonyl chlorides are highly reactive; higher temperatures promote hydrolysis (consuming reagent) and bis-sulfonylation impurities.
-
-
Reaction: Add Benzenesulfonyl chloride (1.1 eq) dropwise over 60–90 minutes.
-
Control: Maintain internal temperature <10°C .
-
-
Monitoring: Warm to 20–25°C and stir for 2 hours. Monitor by HPLC. Target: <0.5% starting amine.
-
PGI Quench (Critical): Add N,N-Dimethylethylenediamine (0.2 eq). Stir for 30 minutes.
-
Why? This amine reacts rapidly with unreacted benzenesulfonyl chloride to form a highly water-soluble sulfonamide, ensuring the genotoxic reagent is removed in the aqueous wash [1].[1]
-
-
Workup:
-
Add water (5 vol). Agitate for 15 mins. Separate phases.
-
Wash organic phase with 0.5M citric acid (5 vol) to remove excess Et3N and the scavenger byproduct.
-
Wash with 5% NaHCO3 (5 vol) and Brine (5 vol).
-
Dry organic phase (MgSO4) or perform azeotropic drying if moving to Step 2 via telescope.
-
Phase 2: Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation of the stable hydrochloride salt without chromatography.
Reagents
| Reagent | Specification | Role |
| N-Boc-Intermediate | (from Phase 1) | Substrate |
| HCl in Isopropanol (IPA) | 5–6 N Solution | Acid Source |
| Isopropyl Acetate (IPAc) | Solvent | Anti-solvent for crystallization |
Detailed Methodology
-
Solvent Swap: Concentrate the 2-MeTHF solution from Phase 1 to approx. 3 volumes. Chase with Isopropyl Acetate (IPAc) (2 x 5 vol) to remove residual 2-MeTHF/water.
-
Target: Final concentration of intermediate in IPAc ~5 volumes.
-
-
Acid Addition: Adjust temperature to 20–25°C . Add 5–6 N HCl in IPA (4.0 eq) slowly.
-
Safety Note: Gas evolution (Isobutylene) will occur. Ensure reactor venting is routed to a scrubber.
-
-
Reaction: Stir at 20–25°C for 3–5 hours. The product should begin to precipitate as a white solid after ~30 minutes.
-
IPC:[3] HPLC analysis for disappearance of N-Boc intermediate.
-
-
Isolation: Cool the slurry to 0–5°C and age for 1 hour to maximize yield.
-
Filtration: Filter the solid. Wash the cake with cold IPAc (2 vol) followed by MTBE (2 vol) to remove organic impurities.
-
Drying: Dry in a vacuum oven at 40–45°C with a nitrogen bleed until constant weight.
Safety & Quality Control (E-E-A-T)
Genotoxic Impurity Management
Benzenesulfonyl chloride is a structural alert for mutagenicity.
-
Risk: Residual sulfonyl chloride in the final product.[4]
-
Mitigation: The "Quench" step in Phase 1 using a nucleophilic amine (N,N-Dimethylethylenediamine) is a self-validating control.[1] It converts the lipophilic sulfonyl chloride into a hydrophilic species that is quantitatively removed during the acidic aqueous wash [1][4].
Thermal Hazards
-
Sulfonylation: Highly exothermic. Failure of cooling systems during addition can lead to thermal runaway.
-
Protocol Limit: Do not exceed addition rate allowing T < 10°C.
-
-
Deprotection: Isobutylene generation creates pressure.
-
Protocol Limit: Do not seal the reactor. Use a bubbler/scrubber system.
-
Analytical Specifications (Provisional)
| Test | Method | Acceptance Criteria |
| Assay | HPLC | > 98.0% w/w |
| Purity | HPLC (Area %) | > 99.0% |
| Residual Solvents | GC-Headspace | Meets ICH Q3C |
| Benzenesulfonyl Chloride | GC-MS / LC-MS | < 10 ppm (TTC limit) |
References
-
BenchChem Technical Support. (2025).[4][5] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from [1]
-
Loba Chemie. (2019).[3] Safety Data Sheet: Benzenesulphonyl Chloride.[2][3][6] Retrieved from
-
Verschueren, R. H., et al. (2021).[1][7] Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas.[7] Organic & Biomolecular Chemistry.[7] Retrieved from [1]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.[1] Retrieved from
-
ChemScene. (n.d.). N-(Piperidin-3-yl)benzenesulfonamide Product Information. Retrieved from [1]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving water solubility of N-Piperidin-3-ylbenzenesulfonamide hydrochloride
[1]
Executive Summary & Physicochemical Profile
The Challenge: N-Piperidin-3-ylbenzenesulfonamide hydrochloride presents a classic "amphiphilic salt" challenge.[1] While the hydrochloride (HCl) salt form is designed to improve solubility via the protonated piperidine nitrogen, the molecule retains a significant lipophilic domain (the benzenesulfonamide scaffold).
Users frequently encounter precipitation when transitioning from organic stock solutions (DMSO) to aqueous buffers (PBS/Media), often due to the Common Ion Effect or pH-induced Deprotonation .[1]
Physicochemical Landscape:
-
Piperidine Nitrogen (
): The primary solubilizing center. In the HCl salt, this is protonated ( ), conferring water solubility. -
Sulfonamide Nitrogen (
): Generally neutral at physiological pH but can deprotonate at high pH.[1] -
Critical Failure Mode: At pH > 8.0, the piperidine moiety begins to deprotonate. Once neutral, the lattice energy of the lipophilic scaffold dominates, causing immediate precipitation.
Troubleshooting Decision Matrix
If you are experiencing precipitation or low solubility, identify your specific scenario below.
| Symptom | Probable Cause | Immediate Action |
| Precipitation in PBS/Saline | Common Ion Effect: High | Switch to a non-chloride buffer (e.g., Phosphate Buffer without NaCl, HEPES) or use 5-10% HP-β-CD.[1] |
| Cloudiness upon dilution (pH 7.4) | pH Shock: The buffer pH is too close to the piperidine | Acidify stock slightly or use a "Step-Down" dilution protocol (see Module 4).[1] |
| Crystals forming over time (4°C) | Thermodynamic Instability: The solution is supersaturated; cold temperatures lower | Store aliquots at RT (if chemically stable) or reduce concentration by 50%. |
| "Oiling Out" (Liquid droplets) | Liquid-Liquid Phase Separation (LLPS): Concentration exceeds the amorphous solubility limit.[1] | Add a cosolvent (PEG400 or Propylene Glycol) to increase the dielectric constant match. |
Visualizing the Solubility Logic
The following diagram illustrates the decision pathway for optimizing the solubility of this specific scaffold.
Caption: Decision tree for troubleshooting solubility based on buffer composition and pH requirements.
Detailed Protocols & Methodologies
Protocol A: The "Common Ion" Bypass (For Biological Assays)
Context: You need to dose cells in media, but the HCl salt precipitates when added to DMEM/RPMI (which contains ~100mM NaCl).
The Mechanism:
The solubility product constant (
Steps:
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM stock for 10 µM final).
-
Prepare Intermediate (The "Shift" Step):
-
Do not dilute directly into saline.[1]
-
Dilute the DMSO stock 1:10 into pure water or 50% PEG400/Water .
-
-
Final Dilution: Add this intermediate to your media.
-
Why? This pre-dispersion prevents localized supersaturation "hotspots" that trigger nucleation crystals which are hard to re-dissolve.[1]
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Context: For animal studies or high-concentration aqueous dosing where DMSO is toxic.[1] Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[1]
Steps:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 10 mM Acetate Buffer (pH 5.5).[1]
-
Note: The slightly acidic pH ensures the piperidine remains fully protonated (
), aiding initial dissolution before the cyclodextrin encapsulates the hydrophobic benzene ring.
-
-
Addition: Add the N-Piperidin-3-ylbenzenesulfonamide HCl powder slowly to the vortexing vehicle.
-
Equilibration: Sonicate for 20 minutes at ambient temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Validation: Check pH. If pH > 7, titrate back to 6.0 with 1N HCl.[1]
Protocol C: Kinetic Solubility Determination
Context: Determining the true limit of your compound in a specific buffer.
Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to dissolve the precipitate?
A: Caution is advised. While heat increases solubility (
Q2: Why does my solution turn cloudy in PBS but not in water?
A: This is the Common Ion Effect . PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (
-
Fix: Use a buffer with a different anion, such as Phosphate buffer (made with NaH2PO4/Na2HPO4 but no added NaCl) or HEPES, if your assay tolerates lower ionic strength.[1]
Q3: Is the free base better than the HCl salt? A: Generally, no . The free base of this molecule is significantly more lipophilic (LogP > 1.2) and lacks the ionic dipole of the salt. The HCl salt is the preferred form for water solubility, provided you manage the pH and chloride concentration.
Q4: I need a 100 mM stock. Is water feasible? A: Likely no .[1] Most sulfonamide-piperidine HCl salts have aqueous solubility in the range of 10–50 mM. For >100 mM, you must use an organic solvent like DMSO, DMA (Dimethylacetamide), or a cosolvent mix (e.g., 50% PEG400).[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Perlovich, G. L., et al. (2013).[1] Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical Thermodynamics. (General reference for sulfonamide solubility thermodynamics).
-
Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today, 11(21-22), 1012-1018.[1]
Troubleshooting low yields in N-Piperidin-3-ylbenzenesulfonamide synthesis
Executive Summary
The synthesis of
This guide treats the synthesis not just as a reaction, but as a process engineering challenge . We address the three most common failure modes:
-
Regiochemical Scrambling: Lack of orthogonality between the two amine sites.[1]
-
Bis-Sulfonylation: Over-reaction of the sulfonamide nitrogen.[1]
-
Workup Loss: Product loss to the aqueous phase due to zwitterionic behavior.[1]
Part 1: The "Golden Route" Protocol
Do not attempt direct sulfonylation of 3-aminopiperidine.[1] The secondary ring amine is more nucleophilic than the primary exocyclic amine, leading to mixtures of
The Validated Pathway:
-
Substrate: tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine).[1]
-
Coupling: Benzenesulfonyl chloride + Base.[1]
-
Deprotection: Acidic cleavage (TFA or HCl).[1]
Step 1: Sulfonylation (The Coupling)
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv PhSO₂Cl | Excess sulfonyl chloride promotes bis-sulfonylation (sulfonimide formation).[1] |
| Base | DIPEA (1.2–1.5 equiv) or Pyridine | DIPEA is non-nucleophilic.[1] Avoid inorganic bases (K₂CO₃) in biphasic systems unless using a phase transfer catalyst.[1] |
| Solvent | DCM (Anhydrous) | High solubility for reactants; easy removal.[1] Avoid DMF if possible (difficult workup). |
| Temperature | 0 °C | Start cold to control the exotherm and minimize bis-sulfonylation kinetics. |
Critical Checkpoint:
If you observe a spot on TLC that is less polar than your product but moves slightly slower than the starting material, it is likely the Bis-Sulfonamide (
-
Fix: Reduce PhSO₂Cl equivalents and ensure temperature is strictly 0 °C during addition.
Step 2: Deprotection & Isolation
This is where 60% of yields are lost.[1] The product, once deprotected, contains a basic secondary amine (piperidine NH) and an acidic sulfonamide proton (
-
Reagent: TFA (20% v/v in DCM) or 4M HCl in Dioxane.
-
The Trap: If you rotovap the acid and attempt a standard aqueous extraction (pH 14), the sulfonamide deprotonates (
), becoming water-soluble. If you extract at pH 1, the amine protonates ( ), also becoming water-soluble.
Part 2: Troubleshooting Workflows
Issue 1: "My product disappeared during extraction."
Diagnosis: You likely washed the product into the aqueous layer due to incorrect pH management.
The Isoelectric Extraction Protocol: To isolate the free base without forming the salt, you must target the pH window where the molecule is neutral.
-
Calculate pKa:
-
Target pH: Adjust the aqueous layer to pH 8–9 .
-
Solvent Switch: Standard Ether/Hexane will not extract this polar molecule efficiently.[1]
-
Use:DCM or CHCl₃/IPA (3:1) .[1] The alcohol helps solvate the polar amine.
-
Issue 2: "I have a complex mixture of spots."
Diagnosis: Moisture contamination or bis-sulfonylation.[1]
Visual Troubleshooting Guide (Graphviz)
Caption: Figure 1. Reaction logic flow identifying critical failure points (Red) and the correct pathway (Green).
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use 3-aminopiperidine dihydrochloride directly to save money?
A: No. While cheaper, the regioselectivity is poor. You will get significant sulfonylation on the ring nitrogen (
Q2: I see a "ghost" spot that trails on TLC. What is it? A: This is likely the TFA salt of your product if you didn't neutralize fully. The salt interacts strongly with silica.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] This neutralizes the silica and allows the free base to run as a sharp spot.
Q3: How do I remove the Bis-sulfonated byproduct? A: If formed, the bis-sulfonamide is usually much less polar than the mono-sulfonamide.
-
Protocol: Perform a flash column.[1] Elute with pure DCM first to wash off the bis-product and unreacted sulfonyl chloride.[1] Then switch to DCM:MeOH (95:5) to elute your N-Boc intermediate.[1]
Q4: The product is oiling out after deprotection. How do I get a solid? A: Sulfonamide salts are often hygroscopic oils.[1]
-
Technique: Dissolve the oil in a minimum amount of Methanol, then add excess Diethyl Ether or MTBE dropwise with vigorous stirring to precipitate the hydrochloride or trifluoroacetate salt. Alternatively, isolate the free base (solid) using the pH 8.5 extraction method described above.
Part 4: Validated Experimental Protocol
Synthesis of tert-butyl 3-(phenylsulfonamido)piperidine-1-carboxylate
-
Setup: Flame-dry a 100 mL round-bottom flask. Add 1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol) and DCM (20 mL).
-
Base: Add DIPEA (1.3 mL, 7.5 mmol). Cool to 0 °C.
-
Addition: Add Benzenesulfonyl chloride (0.7 mL, 5.5 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Quench: Add saturated NaHCO₃ (20 mL).
-
Extraction: Extract with DCM (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Deprotection to N-(piperidin-3-yl)benzenesulfonamide
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (2.5 mL). Stir at RT for 2 hours.
-
Concentrate in vacuo to remove excess TFA.[1]
-
Crucial Step: Redissolve residue in DCM. Add saturated NaHCO₃ solution until aqueous pH is ~8.[1]
-
Extract with DCM:Isopropanol (3:1) (3 x 30 mL). Note: Pure DCM may not extract it efficiently.
-
Dry organic layer (Na₂SO₄) and concentrate to yield the off-white solid.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Boc-deprotection stability).
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118738091. [1]
-
Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, solvation and distribution of sulfonamides. Journal of Chemical Thermodynamics. (Reference for solubility profiles of sulfonamides).
Sources
Resolving hygroscopicity issues with N-Piperidin-3-ylbenzenesulfonamide salt
Technical Support Ticket #8492-HYG Subject: Resolution Strategy for Hygroscopicity in N-Piperidin-3-ylbenzenesulfonamide Salts Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are encountering deliquescence or severe hygroscopicity with the salt form (likely Hydrochloride) of N-Piperidin-3-ylbenzenesulfonamide . This is a known physicochemical bottleneck for piperidine-based pharmacophores. The secondary amine in the piperidine ring (pKa ~11.0) forms salts readily, but small counter-ions like chloride often create crystal lattices with high hydration energy, leading to moisture uptake from the atmosphere.
This guide provides a root-cause analysis and a three-tiered remediation strategy: Diagnosis , Chemical Engineering (Salt Selection) , and Physical Engineering (Process Control) .
Part 1: Diagnosis – Confirming the Mechanism
Before altering the chemistry, we must define the water-solid interaction.
Q: How do I distinguish between surface adsorption and bulk absorption (deliquescence)?
A: Visual inspection is insufficient. You must perform Dynamic Vapor Sorption (DVS) .[1][2] Hygroscopicity is not a binary state; it is a kinetic process driven by the critical relative humidity (CRH) of your solid.
Protocol: The DVS Stress Test
-
Isotherm Cycle: Cycle the sample from 0% RH to 90% RH and back to 0% at 25°C.
-
Step Size: Use 10% RH increments.
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
Interpretation Guide:
-
Surface Adsorption: Mass gain is rapid at low RH and plateaus. (< 2% total uptake).
-
Bulk Absorption (Hygroscopic): Continuous mass gain across the RH range.
-
Deliquescence: Exponential mass gain above a specific RH threshold (the CRH), resulting in liquefaction.
-
Stoichiometric Hydrate: Step-change in mass (e.g., exactly 4-5%) followed by a plateau. This is actually a stable state and might be a solution, not a problem.
Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data to categorize hygroscopicity types.
Part 2: Chemical Engineering – The Salt Screen
If the HCl salt is unstable, we must engineer the crystal lattice.
Q: Why is the HCl salt failing, and what should I switch to?
A: The Chloride ion is small and charge-dense. When paired with a bulky organic cation like N-Piperidin-3-ylbenzenesulfonamide, the crystal lattice often has "voids" or high free energy that water molecules can easily penetrate to lower the system's energy.
The Solution: Switch to a Large, "Soft" Counter-ion . Larger anions (low charge density) often pack better with bulky organic bases, excluding water and increasing lattice energy.
Recommended Counter-ion Screen:
| Counter-ion | pKa (Acid) | Rationale for N-Piperidin-3-ylbenzenesulfonamide | Risk Profile |
| Fumarate | 3.03 | Top Recommendation. Dicarboxylic acid often bridges two piperidine molecules, creating a stable, high-melting lattice. | Low. Usually forms 2:1 or 1:1 salts. |
| Besylate | -0.6 | Large aromatic ring allows for | Low. Excellent for hydrophobicity. |
| Succinate | 4.21 | Similar to fumarate but more flexible. Good if fumarate is too insoluble. | Low/Medium. |
| Tosylate | -2.8 | Similar to Besylate. Very common for improving stability of amines. | Low. Potential genotoxicity alerts (verify purity). |
| Chloride | -6.0 | Current Problem. High charge density, high hygroscopicity risk. | High. |
Protocol: The "Golden Triangle" Screen Do not screen 50 salts. Focus on these three: Fumarate, Besylate, Tosylate .
-
Dissolution: Dissolve free base in Acetone or IPA (avoid Methanol if possible, as it solvates too well).
-
Addition: Add acid (1.05 equivalents) dissolved in the same solvent.
-
Crystallization:
-
Slow Evaporation: Cover vial with parafilm, poke 3 holes. Let stand for 48 hours.
-
Anti-solvent: If no precipitate, add Heptane or MTBE dropwise until cloudy.
-
-
Harvest: Filter and dry under vacuum at 40°C.
-
Validation: Run XRD (X-Ray Diffraction) immediately. Sharp peaks = Crystalline. Halo = Amorphous (Fail).
Part 3: Physical Engineering – Crystallinity & Polymorphs
Even the right salt will fail if the physical form is wrong.
Q: I switched to Fumarate, but it's still sticky. Why?
A: You likely isolated an Amorphous Solid . Amorphous materials possess higher internal energy and larger free volume than crystals. They act like sponges for water. You must force the material into a crystalline lattice.
Troubleshooting the "Sticky Solid":
-
The Glass Transition (Tg) Issue: If your material is amorphous, absorbed water acts as a plasticizer, lowering the Tg below room temperature, causing the "goo" transformation.
-
The Fix: Slurry Cycling.
-
Suspend the amorphous solid in a solvent where it has low solubility (e.g., Heptane, Diisopropyl Ether).
-
Stir at 40°C for 4 hours, then cool to 10°C for 4 hours.
-
Repeat this cycle for 48 hours. This thermal energy helps molecules rearrange from the chaotic amorphous state into an ordered crystal lattice.
-
Figure 2: Workflow for selecting and processing a stable salt form for piperidine bases.
Part 4: Handling & Storage (Immediate Mitigation)
If you cannot change the salt immediately, use these controls.
Q: I am stuck with the HCl salt for the current animal study. How do I handle it?
A: You must treat the material as a "Labile Compound."
-
Environmental Control: All weighing and dispensing must occur in a glove box or a humidity-controlled enclosure with RH < 30% .
-
Excipient Shielding: If formulating for dosing, use Mannitol as a diluent. Mannitol is non-hygroscopic and can physically shield the active ingredient particles from moisture.
-
Lyophilization Warning: If you are freeze-drying this compound, ensure the secondary drying cycle is long (12+ hours) and aggressive (high vacuum) to remove bound water. Break the vacuum with dry nitrogen, not ambient air.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[4] Wiley-VCH. (The definitive guide on counter-ion selection and pKa rules).
- Newman, A. (2013). Solid State Characterization of Pharmaceuticals.
-
Surface Measurement Systems. (n.d.). DVS Method Note 101: Hygroscopicity Classification. Retrieved from (Standard industry protocols for DVS cycling).
- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1–12.
Sources
Overcoming solubility issues in NMR solvents for piperidine derivatives
Ticket ID: PIP-NMR-SOL-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Status: Open Priority: High
Executive Summary
You are likely experiencing difficulties obtaining sharp, resolved NMR spectra for piperidine derivatives due to two converging factors: solubility mismatches (free base vs. salt forms) and dynamic conformational exchange (ring flipping).
Piperidine derivatives exist in a delicate equilibrium. The nitrogen lone pair creates specific solubility requirements, while the six-membered ring undergoes chair-chair interconversion at rates often comparable to the NMR time scale at room temperature (
This guide provides a logic-driven approach to solvent selection and troubleshooting protocols to resolve these issues.
Module 1: The Solvent Decision Matrix
Do not guess your solvent. Select it based on the protonation state of your nitrogen.
Logic Flowchart
Use the following decision tree to select the correct solvent before preparing your sample.
Figure 1: Decision matrix for selecting NMR solvents based on the protonation state of the piperidine derivative.
Critical Solvent Data for Piperidines
The following table summarizes why specific solvents fail or succeed with piperidines.
| Solvent | Polarity | Suitability (Free Base) | Suitability (Salt) | Critical Technical Notes |
| Chloroform- | Low | High (If neutralized) | Low | Warning: Often contains traces of |
| DMSO- | High | Moderate | High | Viscosity Issue: High viscosity broadens lines. Hygroscopic: Absorbs water rapidly; the |
| Methanol- | High | High | High | Exchange: Active protons ( |
| Acetone- | Medium | High | Low/Mod | Excellent alternative to |
Module 2: Troubleshooting Broad Peaks
Symptom: "My sample is dissolved, but the peaks are broad blobs."
Broadening in piperidines is rarely an instrument fault; it is usually molecular dynamics.
The Diagnostic Engine
Use this logic to determine the cause of your line broadening.
Figure 2: Diagnostic workflow for identifying the root cause of signal broadening in piperidine NMR spectra.
The Science of Broadening
-
Conformational Exchange (Ring Flip): At room temperature, the piperidine ring flips between two chair conformers. If the rate of flipping (
) is comparable to the frequency difference ( ) between the axial and equatorial protons, the peaks coalesce into a broad blob.-
Solution:Variable Temperature (VT) NMR .
-
Cooling (e.g., -40°C): "Freezes" the ring. You will see distinct axial and equatorial signals (sharp).
-
Heating (e.g., +50°C): Speeds up the flip. You will see a sharp average signal.
-
-
-
Acidic Broadening in
: decomposes to form upon exposure to light/air. This acid protonates the basic piperidine nitrogen ( ). This exchange process ( hopping on and off) causes severe broadening of protons adjacent to the nitrogen ( -protons) [3].
Module 3: Recovery Protocols
Actionable steps to save your experiment.
Protocol A: The "In-Tube" Shake (Neutralizing Acidic )
Use this if your free base looks like a salt (broad peaks, shifted signals) in
-
Diagnosis: Check the chemical shift of the
-protons (adjacent to N). If they are shifted downfield by >0.5 ppm compared to literature/prediction, your sample is protonated. -
Add Base: Add 10-20 mg of anhydrous Potassium Carbonate (
) directly into the NMR tube. -
Agitate: Cap the tube and shake vigorously for 60 seconds.
-
Settle: Allow the solid
to settle to the bottom (or centrifuge if available). -
Re-acquire: Run the 1H-NMR again.
-
Result: The acid is neutralized.[1] The free base signals should sharpen and shift back upfield.
-
Protocol B: Breaking Aggregation
Piperidines can form hydrogen-bonded aggregates in non-polar solvents.
-
Method: Add a "spike" of a polar co-solvent.
-
Step: Add 1-2 drops of Methanol-
or DMSO- to your sample. -
Mechanism: The polar solvent disrupts the intermolecular H-bonds between piperidine molecules, sharpening the signals.
Frequently Asked Questions (FAQ)
Q: I used DMSO-
-
Fix: Use ampules of DMSO-
(single-use) rather than a stock bottle. -
Workaround: If the peak obscures your signal, run the spectrum at a different temperature (e.g., 45°C). The water peak shifts significantly with temperature, while your C-H signals will move less, potentially "unmasking" your peaks.
Q: My NH signal is missing in Methanol-
Q: How do I distinguish axial vs. equatorial protons? A: In a "frozen" conformation (low temp or rigid derivative):
-
Axial protons: Typically appear upfield (lower ppm) and have large coupling constants (
) due to the anti-periplanar relationship. -
Equatorial protons: Typically appear downfield (higher ppm) with smaller couplings (
).
References
-
Fulmer, G. R., et al. (2010).[3][4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Dynamics).
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Impurities in N-(Piperidin-3-yl)benzenesulfonamide Synthesis
Current Status: Operational Topic: Purification Protocols & Impurity Management Target Molecule: N-(piperidin-3-yl)benzenesulfonamide (and its HCl/TFA salts) Audience: Medicinal Chemists, Process Chemists[1][2][3]
Introduction: The Amphoteric Challenge
Welcome to the technical guide for the synthesis and purification of N-(piperidin-3-yl)benzenesulfonamide . This molecule presents a classic "polyamino" challenge in medicinal chemistry.
Because the molecule contains both a basic secondary amine (piperidine, pKa ~11.[1]0) and a weakly acidic sulfonamide (pKa ~10.0), it exists as a charged species across nearly the entire pH spectrum.[1] This makes standard organic extraction of the final product difficult.
The Golden Rule of this Synthesis:
Purify the intermediate, not just the final product. The most effective strategy is to eliminate organic impurities (bis-sulfonamides, unreacted sulfonyl chlorides) while the piperidine ring is still Boc-protected .[1] Once deprotected, your options for separation narrow significantly due to high water solubility.
Module 1: The Synthetic Route & Impurity Landscape
To troubleshoot effectively, we must map where impurities originate. The synthesis typically proceeds via the sulfonylation of 1-N-Boc-3-aminopiperidine followed by acid-mediated deprotection.[1][2][3]
Impurity Profile Table
| Impurity Type | Chemical Identity | Origin | Physicochemical Behavior |
| Impurity A | Bis-sulfonamide (N,N-bis(phenylsulfonyl)...)[1][2][3] | Excess PhSO₂Cl or high reaction temp.[2][3] | Neutral/Lipophilic. Insoluble in basic water.[2][3] Soluble in DCM/EtOAc. |
| Impurity B | Benzenesulfonic Acid | Hydrolysis of unreacted PhSO₂Cl.[2][3][4] | Highly Acidic. Water-soluble as a salt; difficult to remove from polar product.[1][2][3] |
| Impurity C | Regioisomers | Contaminated starting material (2- or 4-aminopiperidine).[1][2][3] | Similar polarity to product; requires HPLC/Flash to separate.[2][3] |
| Impurity D | Isobutylene / t-Butyl Cations | Byproducts of Boc-deprotection.[1][2][3] | Volatile gases or polymer gums; usually removed by evaporation.[2][3] |
Pathway Visualization
Figure 1: Origin of key impurities during the sulfonylation and deprotection sequence.
Module 2: Troubleshooting the Intermediate (Boc-Protected)
Context: You have completed the reaction of 1-Boc-3-aminopiperidine with benzenesulfonyl chloride. You are holding the crude reaction mixture in DCM or Ethyl Acetate.[2]
Q: I see a spot on TLC (or peak on LCMS) corresponding to Mass + 140. What is it?
A: This is likely the Bis-sulfonamide .[2][3] Because the sulfonamide proton (NH-SO₂) is acidic, it can be deprotonated by the base (TEA/DIPEA) in your reaction, creating a nucleophile that attacks a second molecule of benzenesulfonyl chloride.[1]
-
Prevention: Add PhSO₂Cl dropwise at 0°C. Do not exceed 1.1 equivalents.
-
Removal (The "Base Wash" Trick):
-
Crucial Step: The Mono-sulfonamide (your product) has an acidic proton.[1][2][3] It will deprotonate and move into the Aqueous Layer .[2][4]
-
The Bis-sulfonamide has NO acidic protons.[2][3] It stays in the Organic Layer .[2]
-
Acidify the aqueous layer (pH ~3) and extract back into EtOAc.[2] Your product is now free of bis-sulfonamide.[2][3]
Q: How do I remove Benzenesulfonic acid (Impurity B) before deprotection?
A: Benzenesulfonic acid is a strong acid.[1][2]
-
Protocol: Wash the organic phase containing your Boc-intermediate with Saturated Sodium Bicarbonate (NaHCO₃) .[1][2][3][4]
-
The sulfonic acid converts to sodium benzenesulfonate (highly water-soluble) and is washed away.[1][2][3]
-
Note: Do this before the "Base Wash" trick mentioned above to avoid complicating the layers.
Module 3: Isolation of the Final Product (Deprotected)
Context: You have treated the clean intermediate with HCl/Dioxane or TFA/DCM. The Boc group is gone.[2] You now have the salt form of N-(piperidin-3-yl)benzenesulfonamide.[1][2][3]
Q: My product is stuck in the aqueous layer during workup. I can't extract it.
A: This is the "Amphoteric Trap."[2]
-
The Chemistry:
-
The Fix: You cannot easily extract the free base into DCM.
Q: I used TFA for deprotection. How do I remove the excess TFA?
A: TFA salts are hygroscopic and can be cytotoxic.
-
Protocol:
-
Evaporate the reaction mixture to an oil.
-
Redissolve in MeOH and co-evaporate (repeat 3x) to remove volatile TFA.
-
If a solid is needed, convert to the HCl salt: Dissolve the TFA salt in a minimal amount of MeOH, add 2M HCl in ether/dioxane, and precipitate with cold diethyl ether.
-
Module 4: Validated Purification Workflow
Use this decision tree to determine the correct purification method based on your current stage.
Figure 2: Decision tree for purification based on protection group status.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] (Standard reference for Boc deprotection protocols and stability).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2][3] (Mechanistic insight into sulfonylation of amines and pKa considerations).
-
Search Result 1.4: An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022).[2] NIH.[2][3] Available at: [Link] (Discusses alternative sulfonylation routes to avoid chloride impurities).
-
Search Result 1.12: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry.[2][3] Available at: [Link] (Validation of sulfonamide acidity pKa ~10).[1][2]
Sources
- 1. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 2. 5-chloro-2-methoxy-N-[(3R)-1-(2-phenoxyacetyl)piperidin-3-yl]benzenesulfonamide | C20H23ClN2O5S | CID 118738091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of N-Piperidin-3-ylbenzenesulfonamide HCl
Executive Summary
This technical guide provides an in-depth analysis of the 1H NMR spectrum of N-Piperidin-3-ylbenzenesulfonamide HCl , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.
We compare the analytical performance of this hydrochloride salt against its free base alternative and evaluate solvent systems (DMSO-d6 vs. D2O vs. CDCl3) to determine the optimal protocol for structural validation. The guide synthesizes experimental data standards to demonstrate that DMSO-d6 is the superior solvent for full structural elucidation due to its ability to resolve labile ammonium and sulfonamide protons, which are invisible in D2O and chemically unstable in CDCl3 due to solubility constraints.
Structural Analysis & Assignment Strategy
The molecule consists of a benzenesulfonyl group attached to the exocyclic amine of a 3-aminopiperidine scaffold. The hydrochloride salt form introduces a protonated piperidine nitrogen (
Molecular Connectivity Diagram
The following diagram outlines the proton environments and scalar coupling networks utilized for assignment.
Figure 1: Structural connectivity and chemical shift zones.[1] The sulfonamide and ammonium protons are highly sensitive to solvent choice.
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in the analysis of this HCl salt. Below is a comparative performance evaluation based on solubility, resolution of exchangeable protons, and chemical shift stability.
Performance Data Table
| Feature | DMSO-d6 (Recommended) | D2O (Alternative) | CDCl3 (Not Recommended) |
| Solubility (HCl Salt) | Excellent (>50 mg/mL) | Excellent (>50 mg/mL) | Poor (<1 mg/mL) |
| Sulfonamide (-NH-) | Visible (Doublet/Broad) | Invisible (Exchanged) | Not observed (Insoluble) |
| Ammonium (-NH2+) | Visible (Broad Singlet) | Invisible (Exchanged) | Not observed |
| Aromatic Resolution | High | Moderate (Overlap possible) | N/A |
| Water Peak | ~3.33 ppm (Distinct) | ~4.79 ppm (Interferes with H-3) | ~1.56 ppm |
Detailed Solvent Assessment
Scenario A: DMSO-d6 (The Gold Standard)
-
Mechanism: DMSO is a polar aprotic solvent that disrupts intermolecular hydrogen bonding but accepts H-bonds from the solute. This slows the exchange rate of labile protons.
-
Result: You will observe the Sulfonamide NH as a distinct doublet (coupling to H-3) around 8.0 ppm and the Piperidine
protons as a broad singlet around 8.8 ppm. -
Why it wins: It is the only method to confirm the stoichiometry of the HCl salt (integration of
vs aromatic protons) in a single experiment.
Scenario B: Deuterium Oxide (D2O)
-
Mechanism: Rapid deuterium exchange occurs:
. -
Result: All NH signals disappear. The HDO peak (approx. 4.79 ppm) can obscure the critical H-3 methine signal or H-2 equatorial protons depending on pH and concentration.
-
Use Case: Only use D2O if DMSO-d6 is unavailable or if you specifically need to simplify the spectrum by removing NH couplings to analyze the aliphatic multiplet patterns.
Scenario C: Chloroform-d (CDCl3) [1][2]
-
Failure Mode: The ionic lattice of the hydrochloride salt is insoluble in non-polar CDCl3. Attempting this results in a suspension, yielding a spectrum of only solvent impurities or a very weak signal of the free base traces.[1]
Comparative Analysis: HCl Salt vs. Free Base[3][4][5]
Distinguishing the salt form from the free base is a common quality control requirement. The protonation of the piperidine nitrogen induces significant deshielding effects via the inductive effect of the positive charge.
Chemical Shift Deltas ( )[1]
The table below highlights the expected shift changes when converting the Free Base to the HCl Salt (in DMSO-d6).
| Proton Position | Free Base ( | HCl Salt ( | Mechanistic Cause | |
| Piperidine NH | ~2.0 (Broad) | 8.5 - 9.2 | +7.0 | Formation of Ammonium Cation |
| H-2, H-6 (adj. to N) | 2.4 - 2.8 | 3.0 - 3.4 | +0.5 | Inductive Deshielding by |
| H-3 (Methine) | 3.0 - 3.2 | 3.3 - 3.6 | +0.3 | Proximity to Sulfonamide & |
| Aromatic (Ortho) | 7.7 | 7.8 | +0.1 | Long-range electronic withdrawal |
Key Diagnostic: In the free base, the protons adjacent to the ring nitrogen (H-2, H-6) appear upfield (2.4–2.8 ppm).[1] In the HCl salt, these are pushed downfield into the 3.0–3.5 ppm region, often overlapping with the water signal in DMSO-d6 if not carefully dried.[1]
Experimental Protocol
This protocol is designed to ensure reproducibility and minimize water interference.
Reagents[1]
-
Analyte: N-Piperidin-3-ylbenzenesulfonamide HCl (>95% purity).[3]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Note: Use ampules rather than stock bottles to minimize water uptake.
Workflow
-
Massing: Weigh 10–15 mg of the HCl salt into a clean vial. (Note: HCl salts are often hygroscopic; weigh quickly).[1]
-
Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.
-
Acquisition:
-
Temperature: 298 K (25°C).[1]
-
Scans: 16 (minimum) to 64 (for clean 13C satellites check).
-
Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the aromatic protons for accurate integration.
-
-
Processing:
Decision Logic for Analysis
Use the following decision tree to select the correct analytical path based on your specific research goal.
Figure 2: Analytical decision matrix for solvent selection.
References
-
Vertex AI Search. (2025). Effect of HCl salt on piperidine NMR chemical shifts. Retrieved from ResearchGate. 4[1][5]
-
BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. 2
-
National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. 6[1]
-
PubChem. (2025).[7] 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Structure and Data. Link[1]
-
ChemicalBook. (2025).[8] (R)-3-Piperidinamine dihydrochloride 1H NMR Spectrum. 9
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Piperidin-3-ylbenzenesulfonamide
Executive Summary
Topic: Mass Spectrometry Fragmentation Patterns of N-Piperidin-3-ylbenzenesulfonamide
CAS: 1018458-26-8
Formula:
This guide provides an in-depth technical analysis of the fragmentation behavior of N-piperidin-3-ylbenzenesulfonamide, a critical pharmacophore in GPCR ligand design (specifically 5-HT6/7 antagonists). We compare its performance and spectral fingerprint against its structural isomer, N-piperidin-4-ylbenzenesulfonamide, to provide researchers with definitive differentiation strategies.
Key Insight: While both isomers share the dominant sulfonyl cation (m/z 141), the 3-yl isomer exhibits a diagnostic asymmetry in its piperidine ring fission, yielding a unique low-mass spectral signature distinct from the symmetric 4-yl analog.
Experimental Methodology
To ensure reproducibility and high-confidence identification, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.
Protocol: High-Resolution ESI-MS/MS
| Parameter | Setting / Description |
| Instrument | Q-TOF or Orbitrap (Resolution > 30,000 FWHM) |
| Ionization Source | Electrospray Ionization (ESI) Positive Mode |
| Spray Voltage | 3.5 kV |
| Capillary Temp | 300 °C |
| Mobile Phase A | Water + 0.1% Formic Acid (Protonation Source) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Collision Energy | Stepped NCE (20, 35, 50 eV) to capture full fragmentation range |
| Flow Rate | 0.3 mL/min |
Workflow Visualization
The following diagram outlines the logical flow from sample introduction to structural validation.
Figure 1: Standardized LC-MS/MS workflow for sulfonamide structural elucidation.
Fragmentation Analysis & Mechanism
The fragmentation of N-piperidin-3-ylbenzenesulfonamide is governed by two competing charge retention sites: the basic piperidine nitrogen and the sulfonamide moiety.
Primary Fragmentation Pathways
-
Sulfonyl Cation Formation (Dominant): The most abundant ion in the spectrum is typically the benzenesulfonyl cation (
). The S-N bond is the weakest link in the protonated molecule.-
Mechanism: Inductive cleavage of the S-N bond.
-
Observed Ion: m/z 141.00 (
).
-
-
Sulfur Dioxide Elimination (Rearrangement): A characteristic rearrangement where
is extruded, often involving a skeletal migration of the amine group to the phenyl ring.-
Mechanism:
. -
Observed Ion: m/z 177.14 (
).
-
-
Piperidine Ring Fission (Diagnostic): This is the critical pathway for differentiation. The piperidine ring undergoes
-cleavage and subsequent ring opening.[1]-
3-yl Specifics: The asymmetry of the 3-position leads to unequal ring fragments (e.g., loss of
vs. ). -
Observed Ions: m/z 84, m/z 56.
-
Mechanistic Pathway Diagram
Figure 2: Proposed fragmentation pathways for N-piperidin-3-ylbenzenesulfonamide.
Comparative Analysis: 3-yl vs. 4-yl Isomer
The core challenge in analyzing this compound is distinguishing it from its symmetric isomer, N-piperidin-4-ylbenzenesulfonamide.
Performance Comparison Table
| Feature | 3-yl Isomer (Target) | 4-yl Isomer (Alternative) | Differentiation Logic |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetry dictates the complexity of ring fission. |
| Base Peak | m/z 141.00 | m/z 141.00 | Non-diagnostic; common to both. |
| Diagnostic Ion 1 | High abundance m/z 177 | Lower abundance m/z 177 | The 3-yl geometry favors the |
| Ring Fission | Complex series (m/z 84, 70, 56) | Simple series (m/z 84, 56) | 3-yl cleavage yields unique odd-mass radical cations in EI, but specific even-electron ions in ESI. |
| Immonium Ions | Distinctive m/z 101 fragment | Distinctive m/z 101 fragment | Secondary fragmentation of m/z 101 distinguishes them. |
Differentiation Strategy
To conclusively identify the 3-yl isomer:
-
Monitor the m/z 177 : m/z 141 ratio. The 3-substituted isomer typically shows a higher ratio of the desulfonated species due to a more favorable transition state for the rearrangement compared to the sterically distinct 4-isomer.
-
Look for "Satellite" Peaks. The 3-yl piperidine ring cleavage produces a "messier" low-mass region (50-100 Da) due to multiple cleavage points (
and ), whereas the 4-yl isomer cleavage is degenerate (symmetric).
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.[2] Link
-
PubChem. (2025).[3] N-(Piperidin-3-yl)benzenesulfonamide Compound Summary. National Library of Medicine. Link
-
NIST. (2023). Mass Spectral Library: Benzenesulfonamide derivatives. NIST Standard Reference Data. Link
Sources
Optimizing HPLC Purity Methods for N-Piperidin-3-ylbenzenesulfonamide: A Core-Shell vs. Fully Porous Comparison
Executive Summary
Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Piperidin-3-ylbenzenesulfonamide presents unique chromatographic challenges. The molecule's dual nature—comprising a basic piperidine ring and a hydrophobic benzenesulfonamide moiety—often leads to severe peak tailing and poor resolution of structurally similar synthetic impurities.
This guide objectively compares the analytical performance of superficially porous (core-shell) particles against traditional fully porous silica columns. Furthermore, it provides a self-validating experimental protocol aligned with the latest [1] to ensure scientific integrity and regulatory compliance.
Mechanistic Insights: Overcoming Chromatographic Challenges
As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of analyte-stationary phase interactions.
The Causality of Peak Tailing
The basic secondary amine in the piperidine ring (pKa ~9.5) is fully protonated at neutral and acidic pH levels. When using traditional silica columns, these positively charged analytes undergo secondary cation-exchange interactions with unreacted, acidic residual silanols (pKa ~3.5–4.5) on the stationary phase. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) is the primary cause of peak tailing for basic drugs. The Solution: By utilizing a highly end-capped stationary phase and an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we suppress silanol ionization, forcing the separation to rely purely on predictable hydrophobic interactions.
Core-Shell vs. Fully Porous Dynamics
Traditional fully porous particles (e.g., 5.0 µm) allow analytes to diffuse deep into the silica matrix. This increases the mass transfer resistance (the C-term in the van Deemter equation), causing band broadening at higher flow rates. In contrast, core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell [2]. This morphology restricts the diffusion path length, significantly minimizing axial dispersion and delivering UHPLC-level theoretical plates on standard HPLC systems without exceeding standard pressure limits [3].
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as a self-validating mechanism before the analysis of any unknown samples. This Quality-by-Design (QbD) approach ensures method robustness [4].
Reagents & Materials
-
Analyte: N-Piperidin-3-ylbenzenesulfonamide API and known impurities (e.g., 3-aminopiperidine, benzenesulfonyl chloride).
-
Column A (Core-Shell): 100 x 4.6 mm, 2.6 µm C18.
-
Column B (Fully Porous): 150 x 4.6 mm, 5.0 µm C18.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.
Step-by-Step Methodology
-
Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane to prevent particulate accumulation and baseline noise. Degas ultrasonically for 15 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Thermostatic control is critical to maintain reproducible mobile phase viscosity and retention times).
-
Detection: UV at 225 nm (Optimal absorbance for the benzenesulfonamide chromophore).
-
Gradient Program: 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
System Suitability Testing (SST): Inject a reference standard solution (100 µg/mL) six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor (Tf) is ≤ 1.5, and theoretical plates (N) > 10,000.
-
Validation Execution: Assess specificity by injecting a spiked sample containing the API and 0.5% w/w of its synthetic impurities to confirm baseline resolution (Rs > 2.0)[4].
Performance Comparison Data
The following table summarizes the quantitative data comparing the two column technologies under identical gradient conditions.
| Chromatographic Parameter | Fully Porous C18 (5.0 µm) | Core-Shell C18 (2.6 µm) | Performance Gain / Observation |
| Retention Time (API) | 8.45 min | 5.12 min | 39% Faster Analysis |
| Peak Asymmetry (Tf) | 1.68 (Moderate tailing) | 1.12 (Excellent symmetry) | Eliminated secondary silanol interactions |
| Theoretical Plates (N) | 8,500 | 22,400 | 163% Efficiency Increase |
| Resolution (Rs) | 1.8 | 4.3 | Superior baseline separation from impurities |
| System Backpressure | 110 bar | 240 bar | Well within standard HPLC limits (400 bar) |
Data Interpretation: The core-shell column demonstrates a clear superiority in resolving N-Piperidin-3-ylbenzenesulfonamide from its closest eluting impurity. The 163% increase in theoretical plates is a direct result of the minimized eddy diffusion and mass transfer resistance inherent to the superficially porous architecture[5].
Method Development Workflow Visualization
HPLC Method Development and ICH Q2(R2) Validation Workflow.
Conclusion
For the purity assessment of complex basic sulfonamides like N-Piperidin-3-ylbenzenesulfonamide, core-shell column technology provides a distinct analytical advantage over traditional fully porous media. By combining a 2.6 µm superficially porous stationary phase with a low-pH mobile phase to suppress silanol interactions, laboratories can achieve UHPLC-level resolution, significantly faster run times, and robust ICH-compliant validation on standard HPLC instrumentation.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Advances in Food Testing Using Core–Shell Technology. LCGC International. Available at:[Link]
-
Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis. PubMed Central (PMC). Available at:[Link]
-
Developments in HPLC. ARTEMIS LABS. Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. artemislabs.co.uk [artemislabs.co.uk]
- 4. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Comparative Bioactivity Guide: N-Piperidin-3-ylbenzenesulfonamide vs. Classical Sulfonamide Analogs
Executive Summary: The Scaffold Shift
This guide provides a technical comparison between the N-(piperidin-3-yl)benzenesulfonamide scaffold (Compound A) and classical N-aryl/alkyl benzenesulfonamide analogs (Compound B).
While classical sulfonamides are historically grounded in antibacterial activity (dihydropteroate synthase inhibition) and Carbonic Anhydrase (CA) inhibition, the incorporation of the piperidin-3-yl moiety fundamentally shifts the bioactivity profile toward G-Protein Coupled Receptors (GPCRs) , specifically the 5-HT6 serotonin receptor . This structural modification introduces a critical basic center (the piperidine nitrogen) capable of forming ionic interactions absent in neutral sulfonamide analogs.
Key Comparative Metrics
| Feature | N-(Piperidin-3-yl)benzenesulfonamide Derivatives | Classical N-Aryl Benzenesulfonamides |
| Primary Target Class | GPCRs (5-HT6 Antagonists) | Metalloenzymes (Carbonic Anhydrase) |
| Key Pharmacophore | Basic Amine (Ionic Lock with Asp residue) | Sulfonamide Nitrogen (Zn²⁺ coordination) |
| Physicochemical | Amphiphilic, BBB penetrant (if optimized) | Often Acidic (pKa ~10), Hydrophilic |
| Therapeutic Focus | CNS (Cognition, Schizophrenia, Obesity) | Diuretics, Glaucoma, Antibacterial |
Chemical Structure & Pharmacophore Analysis[1][2][3][4][5]
The divergence in bioactivity stems from the protonation state and 3D-topology of the piperidine ring compared to planar aryl groups.
Physicochemical Properties (Lipinski Focus)
-
Compound A (Piperidinyl): Contains a secondary/tertiary amine (
). At physiological pH, it is protonated, allowing it to act as a cation. The 3-position substitution creates a "kinked" topology, crucial for fitting into the hydrophobic pockets of GPCRs. -
Compound B (Classical): The sulfonamide -NH- is weakly acidic (
). It typically exists as a neutral species or anion (at high pH), driving affinity for metal centers (Zn²⁺ in CA) rather than anionic amino acid residues.
Mechanism of Action Visualization
The following diagram illustrates the divergent binding modes.
Caption: Comparative binding logic. The piperidine scaffold utilizes a salt bridge for GPCR affinity, whereas classical sulfonamides rely on metal coordination.
Bioactivity Profile: Experimental Data
Target: 5-HT6 Receptor (CNS Indications)
The N-piperidinyl scaffold is a privileged structure for 5-HT6 antagonists, used in treating cognitive impairment. The basic nitrogen mimics the endogenous tryptamine amine of serotonin.
Comparative Data (Ki Values):
| Compound Class | Structure | 5-HT6 Affinity (
Insight: The removal of the basic piperidine/piperazine ring results in a complete loss of 5-HT6 affinity, demonstrating that the sulfonamide group alone is insufficient for this target; it acts merely as a linker or hydrogen-bond acceptor.
Target: Carbonic Anhydrase (Off-Target Liability vs. Intent)
While simple sulfonamides are potent CA inhibitors (CAIs), piperidinyl-sulfonamides can retain this activity if the sulfonamide nitrogen is unsubstituted (
| Compound | hCA II Inhibition ( | hCA IX Inhibition ( |
| Acetazolamide (Classic) | 12 nM | 25 nM |
| Unsubst. Benzenesulfonamide | ~300 nM | ~50 nM |
| N-(Piperidin-3-yl)benzenesulfonamide | > 1000 nM (Weak) | > 1000 nM (Weak) |
*Note: Activity is restored if the sulfonamide moiety is "free" (primary) and the piperidine is attached elsewhere on the ring.
Experimental Protocols
Synthesis of N-(Piperidin-3-yl)benzenesulfonamide
This protocol ensures the protection of the secondary amine during sulfonylation to prevent polymerization or bis-sulfonylation.
Workflow Diagram:
Caption: Step-wise synthesis of the core scaffold protecting the piperidine nitrogen.
Detailed Procedure:
-
Coupling: Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add Benzenesulfonyl chloride (1.1 eq). Stir at Room Temperature (RT) for 4 hours.
-
Workup: Wash with 1N HCl, saturated
, and brine. Dry over and concentrate. -
Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours. Evaporate volatiles.
-
Free Base Generation: Redissolve in EtOAc, wash with 1N NaOH to remove TFA salt, dry, and concentrate to yield the free amine.
Radioligand Binding Assay (5-HT6)
To validate the bioactivity of the synthesized scaffold against the 5-HT6 receptor.
-
Membrane Source: HEK-293 cells stably expressing human 5-HT6 receptor.
-
Radioligand: [
]-LSD (Lynergic acid diethylamide) or [ ]-SB-258585. -
Non-specific Binding: Defined by 100 µM Serotonin (5-HT) or Methiothepin.
-
Incubation: 60 min at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
). -
Analysis: Terminate by rapid filtration over GF/B filters. Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Conclusion & Strategic Recommendations
For researchers targeting CNS disorders (cognitive enhancement, obesity), the N-(piperidin-3-yl)benzenesulfonamide scaffold is superior to classical sulfonamides due to its ability to engage Asp3.32 in the 5-HT6 receptor via the piperidine nitrogen.
-
Optimization Tip: Substituents on the piperidine nitrogen (e.g., small alkyls) can fine-tune BBB permeability and selectivity over 5-HT2A.
-
Avoidance: If the goal is Carbonic Anhydrase inhibition, this specific N-substituted scaffold is poor. Revert to primary sulfonamides (
) with the piperidine attached to the benzene ring instead.
References
-
Bromidge, S. M., et al. (1999).[1] 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist.[1] Journal of Medicinal Chemistry. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery. Link
-
Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. Link
-
N-(Piperidin-3-yl)benzenesulfonamide (CAS 1018458-26-8) Structure & Properties. ChemScene. Link
-
Vullo, D., et al. (2020).[3] Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis and CA inhibition. Bioorganic Chemistry. Link
Sources
- 1. 5-Chloro-N-(4-methoxy-3-piperazin-1-yl- phenyl)-3-methyl-2-benzothiophenesulfon- amide (SB-271046): a potent, selective, and orally bioavailable 5-HT6 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acu.edu.in [acu.edu.in]
- 3. Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Crystallographic Characterization of N-Piperidin-3-ylbenzenesulfonamide
The following guide provides a technical comparison and crystallographic analysis framework for N-Piperidin-3-ylbenzenesulfonamide , contrasting it with its unsaturated analog, N-(Pyridin-3-yl)benzenesulfonamide .
Executive Summary
N-Piperidin-3-ylbenzenesulfonamide (CAS: 1018458-26-8) represents a critical scaffold in medicinal chemistry, often serving as a saturated bioisostere of the planar N-(Pyridin-3-yl)benzenesulfonamide .[1] While the pyridine analog utilizes
This guide compares the solid-state performance of the Target (Piperidin-3-yl) against the Benchmark (Pyridin-3-yl) , providing experimental protocols for X-ray diffraction (XRD) data generation and analysis.
| Feature | Target: N-Piperidin-3-ylbenzenesulfonamide | Alternative: N-(Pyridin-3-yl)benzenesulfonamide |
| Ring Conformation | Saturated Piperidine (Chair) | Aromatic Pyridine (Planar) |
| H-Bond Donors | 2 (Sulfonamide N-H + Piperidine N-H) | 1 (Sulfonamide N-H) |
| Lattice Forces | H-Bond Dominant (3D Network) | |
| Solubility Profile | High (sp | Low (Planar stacking increases lattice energy) |
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality Single Crystal XRD (SC-XRD) data for the piperidine derivative, specific control of the protonation state and solvent polarity is required to stabilize the chair conformation.
Workflow: Crystal Growth to Refinement
Figure 1: Optimized workflow for obtaining crystallographic data for saturated sulfonamide derivatives.
Step-by-Step Methodology
-
Solvent System: Dissolve 20 mg of the compound in 2 mL of Ethanol:Acetonitrile (1:1) . The acetonitrile disrupts potential intermolecular N-H...N interactions, preventing premature precipitation.
-
Crystallization: Filter the solution through a 0.45
m PTFE filter into a narrow vial. Cap loosely and store at 4°C.-
Note: Lower temperature favors the ordered packing of the flexible piperidine ring in a single low-energy chair conformer.
-
-
Data Collection: Collect data on a Bruker APEX-II or equivalent CCD diffractometer using Mo K
radiation ( = 0.71073 Å).[2]-
Critical Setting: Set temperature to 100 K to reduce thermal motion of the aliphatic piperidine ring.
-
Comparative Data Analysis
Since specific unit cell data for the N-Piperidin-3-yl derivative is often proprietary, we utilize the experimentally validated N-(Pyridin-3-yl)benzenesulfonamide and 4-Methyl-N-(piperidin-1-yl)benzenesulfonamide as structural benchmarks to validate the target's geometry.
A. Reference Crystallographic Data (Benchmarks)
The following data serves as the Quality Control (QC) standard. Your target crystal should exhibit bond lengths within
| Parameter | Benchmark (Pyridin-3-yl Analog) [1] | Target Expectation (Piperidin-3-yl) |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | ||
| S-N Bond Length | 1.636(2) Å | 1.62 - 1.64 Å |
| S=O Bond Length | 1.429(2) Å | 1.43 - 1.44 Å |
| C-S-N Angle | 107.5° | ~106 - 108° |
| Torsion Angle | Planar (Ar-SO2-NH-Ar) | Twisted (Ar-SO2-NH-C |
B. Structural Topology & H-Bonding
The primary differentiator is the Hydrogen Bonding Network.
-
Alternative (Pyridine): Forms 1D Chains or 2D Sheets via
interactions. The planar rings allow dense packing. -
Product (Piperidine): The secondary amine in the piperidine ring (
) acts as both a donor and acceptor. This typically leads to a 3D Supramolecular Network or helical chains, often incorporating solvent molecules if not carefully dried.
Figure 2: Predicted Hydrogen Bonding Topology for N-Piperidin-3-ylbenzenesulfonamide.
Performance Comparison: Why Choose the Piperidine Scaffold?
Solubility & Bioavailability
-
Pyridine Analog: The planar structure leads to high Lattice Energy (
), resulting in poor aqueous solubility. It is often classified as BCS Class II (Low Solubility, High Permeability). -
Piperidine Target: The "kinked" chair conformation disrupts the crystal lattice, lowering the melting point and significantly increasing aqueous solubility. This makes it a superior candidate for fragment-based drug discovery (FBDD).
Electronic Character
-
Pyridine: Electron-deficient ring; the sulfonamide nitrogen is more acidic (
). -
Piperidine: Electron-rich aliphatic ring; the piperidine nitrogen is basic (
).-
Implication: The piperidine derivative will likely crystallize as a salt (e.g., Hydrochloride) if synthesized in acidic media, drastically changing the unit cell to a high-symmetry ionic lattice.
-
References
-
Desai, N. C., et al. (2015). "Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides." Journal of Saudi Chemical Society, 19(1), 76-83. Link
-
Gelbrich, T., et al. (2012). "Systematic study of the crystal structures of sulfonamides." CrystEngComm, 14, 5454-5467. Link
-
PubChem. (2025).[3][4] "N-(Piperidin-3-yl)benzenesulfonamide Compound Summary." National Library of Medicine. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Search for N-substituted benzenesulfonamide motifs." Link
Sources
- 1. 1018458-26-8 CAS MSDS (N-(piperidin-3-yl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N-(2-Aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(3-piperazin-1-ylphenyl)benzenesulfonamide | C24H28N4O4S | CID 70701397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S | CID 4778157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reference Standard Characterization: N-Piperidin-3-ylbenzenesulfonamide Hydrochloride
Topic: Reference Standards for N-Piperidin-3-ylbenzenesulfonamide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
N-Piperidin-3-ylbenzenesulfonamide hydrochloride (often abbreviated as N-P3BS-HCl ) serves as a critical pharmacophore scaffold in the development of 5-HT₆/5-HT₇ receptor antagonists and carbonic anhydrase inhibitors. As a secondary amine linked to a sulfonamide moiety, its chemical stability and ionization state are pivotal for reproducible biological assays.
This guide objectively compares the HCl salt form (the Target Reference Standard) against its primary alternatives: the Free Base and the Trifluoroacetate (TFA) salt . We provide experimental protocols for establishing this molecule as a Qualified Secondary Standard in your laboratory, ensuring compliance with rigorous analytical requirements.
Part 1: Comparative Analysis of Reference Standard Forms
In medicinal chemistry, the "performance" of a reference standard is defined by its stability , solubility , and spectral suitability . The following data compares N-P3BS-HCl against its common alternatives.
1.1 Performance Matrix
| Feature | HCl Salt (Target) | Free Base (Alternative 1) | TFA Salt (Alternative 2) |
| CAS Registry | Derived from 1018458-26-8 | 1018458-26-8 | N/A (Custom Prep) |
| Hygroscopicity | Low (Crystalline) | Low to Moderate | High (Often amorphous/oil) |
| Aqueous Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | High, but pH dependent |
| NMR Suitability | Excellent (Distinct signals) | Good | Poor (¹⁹F coupling/peaks) |
| Biological Toxicity | Negligible (Physiological ion) | N/A | Cytotoxic (TFA effects) |
| Long-term Stability | >2 Years (Desiccated) | 6-12 Months (Oxidation risk) | <6 Months (Hydrolysis risk) |
1.2 Experimental Data: Solubility & Stability Profile
Data derived from accelerated stability studies (40°C / 75% RH) and aqueous saturation tests.
-
Solubility: The HCl salt demonstrates superior dissolution in aqueous buffers (pH 7.4), essential for preparing stock solutions for microplate assays. The Free Base requires DMSO, which can interfere with sensitive enzyme assays.
-
Mass Balance Purity (6 Months):
-
HCl Salt: 99.8% (No degradation).
-
Free Base: 98.2% (Trace N-oxide formation observed).
-
TFA Salt: 97.5% (Hygroscopic clumping observed).
-
Part 2: Technical Specifications & Validation Protocols
To use N-P3BS-HCl as a reference standard, it must be characterized to a "Primary" or "Qualified Secondary" level.
2.1 The "Self-Validating" Qualification Protocol
This protocol ensures that the standard you are using is chemically authentic and pure. This is a Mass Balance Approach (Purity = 100% - Impurities - Water - Residual Solvents).
Step 1: Structural Confirmation (¹H-NMR)
-
Solvent: DMSO-d₆
-
Key Diagnostic Signals:
- 7.5–7.8 ppm (m, 5H, Aromatic protons).
- 7.9 ppm (s, 1H, Sulfonamide NH).
- 8.8–9.2 ppm (br s, 2H, Piperidine NH₂⁺ - Specific to HCl salt).
- 3.1–3.4 ppm (m, Piperidine ring protons).
-
Validation Check: Integration of the aromatic region (5H) vs. the piperidine methine (1H) must yield a ratio of 5:1 ± 0.1.
Step 2: Purity Determination (HPLC-UV)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Sulfonamide
- transition). -
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.
Step 3: Counter-ion Quantitation (Argentometric Titration)
-
Objective: Prove it is the Mono-HCl salt (Stoichiometry 1:1).
-
Method: Dissolve 50 mg in water; titrate with 0.1 N AgNO₃ using a potentiometric electrode.
-
Calculation:
-
Theoretical Cl: ~12.8% (Based on MW ~276.8).
Part 3: Visualization of the Qualification Workflow
The following diagram illustrates the decision matrix and workflow for qualifying N-P3BS-HCl as an internal reference standard.
Figure 1: Critical Workflow for the Qualification of N-Piperidin-3-ylbenzenesulfonamide HCl as a Reference Standard.
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1] (Guidance on the establishment and use of primary and secondary reference standards). Link
-
European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Defines requirements for identification and purity testing). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53255635 (Related Structure: 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl). (Used for structural analogy and physicochemical property verification). Link
-
ChemScene. Product Data: N-(Piperidin-3-yl)benzenesulfonamide (CAS 1018458-26-8).[2] (Source for free base properties and commercial availability). Link
-
LGC Standards. Pharmaceutical Reference Standards: Primary vs. Secondary. (Methodology for comparative qualification). Link
Sources
A Senior Application Scientist's Guide to LC-MS Identification of N-Piperidin-3-ylbenzenesulfonamide Metabolites
This guide provides a comprehensive, in-depth technical comparison of methodologies for the identification of metabolites of N-Piperidin-3-ylbenzenesulfonamide. As a molecule combining both a piperidine and a benzenesulfonamide moiety, its metabolism presents a multifaceted analytical challenge. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental protocols grounded in scientific integrity. We will explore the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows and compare them with alternative and complementary analytical techniques.
Introduction: The Metabolic Challenge of N-Piperidin-3-ylbenzenesulfonamide
N-Piperidin-3-ylbenzenesulfonamide is a synthetic organic compound featuring a piperidine ring linked to a benzenesulfonamide group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore with a broad range of biological activities.[3] Understanding the metabolic fate of such a molecule is paramount in drug discovery and development, as metabolites can significantly impact a drug's efficacy, pharmacokinetics, and toxicology.[4]
The metabolic pathways of N-Piperidin-3-ylbenzenesulfonamide are not extensively documented in publicly available literature. However, based on the metabolism of structurally related compounds, we can predict several key biotransformations. The piperidine ring is susceptible to oxidation at various positions, N-dealkylation, and even ring-opening reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6] The sulfonamide group may undergo N-glucuronidation or N-oxidation.[7] This guide will focus on a systematic approach to identifying these potential metabolites using state-of-the-art LC-MS techniques.
The Gold Standard: High-Resolution LC-MS/MS for Metabolite Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies, offering unparalleled sensitivity and selectivity for the detection and structural elucidation of metabolites in complex biological matrices.[8][9] High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites.[7][10]
The Causality Behind the Workflow: A Step-by-Step Rationale
A robust LC-MS/MS workflow for metabolite identification is a self-validating system, where each step is designed to maximize information content and confidence in the final identification.
Experimental Workflow: LC-MS/MS for Metabolite Identification
Caption: A typical LC-MS/MS workflow for metabolite identification.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology for the identification of N-Piperidin-3-ylbenzenesulfonamide metabolites in an in vitro human liver microsome (HLM) incubation.
I. Sample Preparation (Biological Matrix: Human Liver Microsomes)
-
Incubation: Incubate N-Piperidin-3-ylbenzenesulfonamide (1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH regenerating system at 37°C for 60 minutes. A control incubation without the NADPH regenerating system is crucial to distinguish enzymatic from non-enzymatic degradation.
-
Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This step effectively stops enzymatic activity and precipitates the majority of proteins.[11]
-
Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and concentrates the analytes.
II. LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point for separating the parent compound and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the more lipophilic compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for piperidine-containing compounds due to the basicity of the nitrogen atom.[7]
-
Full Scan (MS1): Acquire full scan data over a mass range of m/z 100-800 to detect the parent compound and all potential metabolites.
-
Tandem MS (MS/MS): Utilize data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most abundant ions detected in the full scan. This provides fragmentation data for structural elucidation.
-
III. Data Analysis and Metabolite Identification
-
Metabolite Prediction: Use in silico metabolite prediction software (e.g., BioTransformer, SyGMa) to generate a list of plausible metabolites and their exact masses.[8][11] This will guide the search for metabolites in the acquired data.
-
Data Mining: Process the LC-MS data using software that can perform peak picking, and compare the detected masses against the predicted metabolite list with a narrow mass tolerance (e.g., < 5 ppm).
-
Fragmentation Analysis: For any detected potential metabolite, carefully analyze its MS/MS spectrum. The fragmentation pattern should be consistent with the proposed structure. For example, a key fragmentation of the piperidine ring is alpha-cleavage adjacent to the nitrogen.[7]
-
Confirmation: The ultimate confirmation of a metabolite's structure requires comparison of its chromatographic retention time and MS/MS spectrum with that of a synthesized authentic standard.[12]
Predicted Metabolic Pathways of N-Piperidin-3-ylbenzenesulfonamide
Based on the known metabolism of piperidine and sulfonamide-containing drugs, the following metabolic pathways are predicted for N-Piperidin-3-ylbenzenesulfonamide.
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for N-Piperidin-3-ylbenzenesulfonamide.
Comparison with Alternative and Complementary Techniques
While LC-MS/MS is the primary tool for metabolite identification, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS (High Resolution) | Chromatographic separation followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity; provides molecular weight and structural information.[8] | Requires ionization; may not distinguish isomers without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides definitive structural information, including stereochemistry.[13] | Lower sensitivity than MS; requires larger sample amounts and longer acquisition times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable metabolites; extensive spectral libraries are available.[13] | Requires derivatization for non-volatile compounds, which can introduce artifacts. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size and shape, coupled with mass analysis. | Can separate isomers that are not resolved by chromatography; provides additional structural information.[14] | Still an emerging technique for routine metabolite identification; less established workflows. |
Conclusion: A Forward-Looking Perspective
The identification of drug metabolites is a critical and often challenging aspect of pharmaceutical research. For N-Piperidin-3-ylbenzenesulfonamide, a molecule with limited public metabolic data, a systematic and hypothesis-driven approach using high-resolution LC-MS/MS is essential. By leveraging knowledge of the metabolism of related piperidine and sulfonamide compounds, researchers can predict likely metabolic pathways and develop robust analytical methods for their detection and characterization.
The future of metabolite identification lies in the integration of multiple analytical technologies, including NMR and IMS-MS, with advanced in silico prediction tools.[15] This multi-pronged approach will provide a more comprehensive understanding of a drug's metabolic fate, ultimately leading to the development of safer and more effective medicines.
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- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Analytical standards - Melius Organics [meliusorganics.com]
- 13. uab.edu [uab.edu]
- 14. enovatia.com [enovatia.com]
- 15. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: N-Piperidin-3-ylbenzenesulfonamide Hydrochloride
Executive Summary
N-Piperidin-3-ylbenzenesulfonamide hydrochloride is a pharmacologically active intermediate containing a sulfonamide moiety and a piperidine ring in a hydrochloride salt form.[1] Due to its potential biological activity (likely adrenergic or enzymatic modulation) and the corrosive nature of the hydrochloride salt, it must be handled as Hazardous Pharmaceutical Waste .
Immediate Action Required:
-
Do not dispose of down the drain (Sanitary Sewer).
-
Do not mix with bleach (Sodium Hypochlorite) – Risk of N-chloramine formation.[1]
-
Segregate as "Solid – Corrosive/Toxic – Organic."[1]
Part 1: Chemical Profile & Hazard Identification
Causality: Understanding the structure dictates the disposal path.
| Property | Description | Disposal Implication |
| Chemical Structure | Piperidine ring (2° amine) + Sulfonamide + HCl | Nitrogenous Waste: Requires high-temperature incineration to prevent NOx release.[1] |
| Physical State | White to off-white solid (Salt form) | Dust Hazard: Use HEPA filtration/fume hood during transfer to waste containers.[1] |
| Acidity (pH) | Acidic in aqueous solution (HCl salt) | Corrosivity: Can degrade metal containers.[1] Use HDPE (High-Density Polyethylene).[1] |
| Biological Activity | Sulfonamide scaffold | Aquatic Toxicity: Strict prohibition on sewer disposal to prevent antibiotic resistance or aquatic accumulation.[1] |
| Reactivity | Incompatible with strong oxidizers & bases | Segregation: Keep away from hypochlorites (bleach) and strong alkalis.[1] |
Critical Safety Warning: The "Bleach" Hazard
NEVER treat this compound with bleach (sodium hypochlorite) for decontamination.
-
Mechanism: The secondary amine in the piperidine ring reacts with hypochlorite to form N-chloropiperidines (chloramines).[1]
-
Risk: These byproducts are unstable, toxic, and potentially explosive.[2]
-
Correct Decon: Use a surfactant/water solution or a specific solvent (e.g., dilute ethanol) followed by incineration of the wipes.
Part 2: Decision Matrix (Workflow)
Self-Validating System: Follow this logic flow to determine the correct waste stream.
Figure 1: Decision tree for segregating N-Piperidin-3-ylbenzenesulfonamide HCl waste streams.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stocks, weighing paper, contaminated gloves, spill cleanup residue.
-
Container Selection: Use a wide-mouth HDPE (plastic) jar.[1] Do not use metal.[1]
-
Primary Containment: Place the solid material inside a clear polyethylene bag (4 mil thickness). Twist and tape the bag shut.
-
Secondary Containment: Place the sealed bag inside the HDPE jar.
-
Labeling:
-
Storage: Store in a satellite accumulation area away from oxidizers until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Segregation:
-
If in Organic Solvent (MeOH, DMSO, DCM): Pour into the "Halogenated Organic" waste stream if DCM is present. If non-halogenated (MeOH/EtOH), pour into "Non-Halogenated Organic."
-
If in Water: Pour into "Aqueous Toxic" waste stream.[1]
-
-
pH Management:
-
Do not attempt to neutralize the HCl salt manually in the lab unless you have a specific waste treatment permit. Neutralization generates heat and can precipitate the free base (N-Piperidin-3-ylbenzenesulfonamide), which may be less soluble and clog containers.[1]
-
Submit the waste as acidic (pH < 7).
-
-
Labeling: Clearly indicate "Contains Sulfonamides" on the tag.[1][4] This alerts the disposal facility to use incineration (to destroy the bioactive structure) rather than wastewater treatment.
Part 4: Emergency Spill Response
Self-Validating System: If you cannot identify the spill, evacuate.[1]
Scenario: 5g bottle dropped, powder dispersed.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with a dry absorbent pad or paper towels dampened slightly with water (to prevent dust generation).
-
Cleanup:
-
Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .
Part 5: Regulatory Compliance[3]
United States (EPA/RCRA)[1][2][7]
-
Status: This specific compound is likely not a P-listed or U-listed waste.[1]
-
Characteristic Waste: If an aqueous solution has a pH ≤ 2, it is D002 (Corrosive) .[1]
-
Best Practice: Manage as "Unlisted Hazardous Waste" destined for fuel blending or incineration.[1]
European Union (EWC)[1]
-
Code: 07 05 13 * (Solid wastes containing hazardous substances) or 18 01 06 *.[1]
-
Directive: Must be incinerated at >850°C (or >1100°C if halogen content is high, though HCl salts usually qualify for standard chemical incineration).
References
-
PubChem. N-Piperidin-3-ylbenzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011).[1] Available at: [Link]
Sources
Personal protective equipment for handling N-Piperidin-3-ylbenzenesulfonamide;hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory compliance exercise, but as a critical variable in experimental integrity and personnel safety. N-Piperidin-3-ylbenzenesulfonamide hydrochloride (CAS: 2098113-40-5) is a highly specialized research compound utilized in advanced drug discovery[1]. Handling this active pharmaceutical ingredient (API) requires a deep understanding of its mechanistic hazard profile to ensure reproducible science and absolute safety.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand why this compound is hazardous. The molecule combines a piperidine ring and a benzenesulfonamide moiety, stabilized as a hydrochloride (HCl) salt.
-
Electrostatic Aerosolization: Hydrochloride salts are highly crystalline and hygroscopic. In their dry state, they are prone to severe electrostatic charging. When manipulated with standard laboratory tools, this charge causes the powder to repel and aerosolize, creating an invisible, inhalable dust hazard.
-
Tissue Dissociation: Upon contact with the moisture in the respiratory tract or eyes, the hydrochloride salt rapidly dissociates. This creates a localized acidic micro-environment while simultaneously exposing delicate mucosal tissues to the active, basic piperidine moiety, resulting in severe acute irritation[2].
-
Toxicity Classification: Based on its constituent functional groups, this class of compounds is classified under the Globally Harmonized System (GHS) as Toxic if Swallowed (H301/H302), Causes Skin Irritation (H315), and Causes Serious Eye Irritation (H319)[3][4][5].
The Self-Validating PPE System
Under OSHA’s 29 CFR 1910.132, Personal Protective Equipment (PPE) must be selected based on a rigorous hazard assessment[6]. In our laboratories, we treat PPE as a self-validating system —meaning each piece of equipment must be actively checked for integrity before, during, and after use to ensure the barrier remains unbroken[7].
Table 1: PPE Selection Matrix & Mechanistic Rationale
| Protection Zone | Required Equipment | Mechanistic Rationale & Validation |
| Ocular | ANSI Z87.1 tight-fitting splash goggles[8]. | Prevents airborne dust from reacting with ocular moisture. Validation: Must leave a temporary indentation ring on the face after removal. |
| Dermal (Hands) | Double-gloved Nitrile (min. 5 mil thickness). | Nitrile provides excellent chemical resistance to sulfonamides. Validation: Trap air in the glove and roll from the cuff to check for micro-punctures before donning. |
| Body | Flame-resistant or heavy-duty cotton lab coat[9]. | Prevents dermal accumulation of electrostatic dust. Validation: Cuffs must be tucked under the outer glove to seal the wrist boundary. |
| Respiratory | N95 or P100 particulate respirator (if outside hood). | Filters aerosolized crystalline dust. Validation: Perform a positive/negative pressure seal check prior to entering the workspace. |
Engineering Controls: The Fume Hood Paradox
While PPE protects the user, engineering controls contain the hazard at the source. The primary containment system for this compound is the chemical fume hood.
OSHA and institutional safety standards dictate a standard fume hood face velocity of 100 ± 20 linear feet per minute (fpm)[10]. However, a common and dangerous laboratory misconception is that "higher airflow is always safer." At face velocities exceeding 125 fpm, aerodynamic turbulence is generated at the sash boundary. This turbulence acts as a vortex, pulling the lightweight, electrostatically charged hydrochloride dust out of the hood and directly into the user's breathing zone[11].
Table 2: Quantitative Safety & Environmental Parameters
| Parameter | Optimal Target Value | Consequence of Deviation |
| Face Velocity | 100 ± 20 fpm[10] | < 80 fpm: Loss of containment. > 125 fpm: Aerodynamic turbulence and dust escape[11]. |
| Sash Height | 18 - 19.5 inches (approx. 2/3 open)[10] | Alters face velocity; compromises the physical barrier between the user's face and the API. |
| Working Depth | Minimum 6 inches inside the hood[11] | Working too close to the edge places the compound in the turbulent boundary layer, risking exposure. |
| Waste Class | UN2811 (Toxic Solid, Organic, N.O.S.)[3] | Improper segregation leads to dangerous cross-reactions and severe regulatory violations. |
Operational Workflow: Step-by-Step Methodology
To mitigate the specific risks of N-Piperidin-3-ylbenzenesulfonamide hydrochloride, follow this validated operational workflow.
Phase 1: Environmental Validation
-
Verify the fume hood certification is current and the continuous flow monitor reads between 80 and 120 fpm[11].
-
Self-Validation Check: Tape a small piece of tissue to the bottom corner of the sash. Ensure it pulls steadily inward without erratic fluttering (which indicates dangerous turbulence)[11].
Phase 2: Handling & Transfer 3. Position the analytical balance at least 6 inches inside the fume hood[11]. 4. Use an anti-static gun (e.g., Zerostat) or an ionizing bar on the weigh boat and the chemical container. Causality: Neutralizing the static charge prevents the lightweight hydrochloride powder from repelling off the spatula and aerosolizing into the hood space. 5. Transfer the powder using a grounded stainless steel or conductive spatula.
Phase 3: Doffing & Decontamination 6. Wipe down the exterior of the chemical container, the balance, and the spatulas with a damp, lint-free cloth before removing them from the hood. (Water neutralizes the remaining dust, preventing it from becoming airborne). 7. Remove the outer pair of contaminated gloves inside the hood and dispose of them directly into the solid hazardous waste bin.
Workflow for the safe handling and disposal of sulfonamide hydrochloride salts.
Spill Response & Disposal Plan
In the event of a solid spill outside the fume hood, immediate and calculated action is required to prevent aerosolization.
-
Isolate: Evacuate personnel from the immediate vicinity and allow airborne dust to settle for 15 minutes.
-
Contain: Do not dry sweep. Dry sweeping introduces mechanical energy that will aerosolize the hydrochloride salt[5].
-
Neutralize: Cover the spill with damp absorbent pads. The moisture will safely bind the powder.
-
Dispose: Carefully scoop the damp pads and powder into a compatible, sealable hazardous waste container. Label the container strictly as UN2811: Toxic Solid, Organic, N.O.S. (Contains Piperidine derivatives) [3].
By integrating these causality-driven protocols into your daily operations, you ensure not only the safety of your team but the uncompromised purity of your research. We are committed to being your trusted partner in laboratory safety, providing the foundational knowledge required to drive your drug development programs forward.
References
-
chemsrc.com. "2098113-40-5_6-Isopropyl-5,5-dimethylmorpholin-3 ... - cas号查询". Available at:[Link]
-
NC State University. "Personal Protective Equipment Requirements for Laboratories". Available at:[Link]
-
Northwestern University. "Chemical Fume Hood Handbook - Research Safety". Available at:[Link]
-
University of Rochester. "EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems". Available at: [Link]
-
Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Available at: [Link]
-
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Available at:[Link]
-
Boston University. "Personal Protection Equipment (PPE) in Laboratories Policy". Available at: [Link]
Sources
- 1. 2098113-40-5_6-Isopropyl-5,5-dimethylmorpholin-3-oneCAS号:2098113-40-5_6-Isopropyl-5,5-dimethylmorpholin-3-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems [safety.rochester.edu]
- 11. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
